AS-605240
Description
Structure
2D Structure
Properties
IUPAC Name |
(5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648450-29-7 | |
| Record name | AS-605240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648450297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AS-605240 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRW063UT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of AS-605240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] As an ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in a variety of preclinical models, including those for inflammatory diseases such as rheumatoid arthritis, autoimmune diabetes, and neurodegenerative conditions like Alzheimer's disease.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on cellular signaling pathways, and summarizing key quantitative data and experimental methodologies from pivotal studies.
Molecular Target and Selectivity
The primary molecular target of this compound is the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[2][3] PI3Ks are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammation. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.
This compound exhibits high selectivity for the PI3Kγ isoform. This selectivity is critical as other isoforms have distinct and essential physiological functions, and their inhibition can lead to undesirable side effects.
Quantitative Inhibition Data
The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key data.
| Parameter | Value | Assay Type |
| IC50 (PI3Kγ) | 8 nM | Cell-free kinase assay |
| Ki (PI3Kγ) | 7.8 nM | ATP-competitive inhibition assay |
Table 1: In vitro inhibitory activity of this compound against PI3Kγ.[1][2][5]
| PI3K Isoform | IC50 (nM) | Selectivity over PI3Kγ |
| PI3Kα | 60 | 7.5-fold |
| PI3Kβ | 270 | >30-fold |
| PI3Kδ | 300 | >30-fold |
Table 2: Isoform selectivity of this compound.[2][3][6]
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI3Kγ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[7] PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[7][8]
The inhibition of PI3Kγ by this compound leads to a reduction in PIP3 levels, which in turn prevents the phosphorylation and activation of Akt.[1] The PI3K/Akt signaling cascade is a central regulator of numerous cellular functions, and its disruption by this compound underlies the compound's therapeutic effects.[7][8]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This assay is used to determine the IC50 values of this compound against different PI3K isoforms.
Methodology: [2]
-
Reaction Mixture Preparation: A kinase buffer is prepared containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Na Cholate.
-
Enzyme and Substrate Addition:
-
For PI3Kγ, 100 ng of human PI3Kγ is incubated with the kinase buffer, 15 µM ATP (with 100 nCi γ[³³P]ATP), and lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.
-
For other isoforms (PI3Kα, β, δ), varying amounts of ATP and lipid vesicles with different PtdIns and PtdSer concentrations are used to match the experimental Km values for each isoform.
-
-
Inhibitor Addition: this compound or DMSO (vehicle control) is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature. The reaction time is typically 2 hours for PI3Kα, β, and δ.
-
Reaction Termination: The kinase reaction is stopped by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.
-
Detection: The amount of radiolabeled product is quantified using a scintillation counter to determine the extent of kinase inhibition.
Cell-Based PKB/Akt Phosphorylation Assay
This assay measures the ability of this compound to inhibit PI3Kγ activity within a cellular context.
Methodology: [2]
-
Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.
-
Starvation: Cells are starved for 3 hours in a serum-free medium to reduce basal Akt phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.
-
Stimulation: Cells are stimulated for 5 minutes with a chemoattractant such as 50 nM of C5a or with Monocyte Chemoattractant Protein-1 (MCP-1).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
ELISA: The level of phosphorylated Akt (at Ser473) is measured using a specific ELISA kit.
Caption: A simplified workflow for in vitro and cell-based assays of this compound.
In Vivo Mouse Model of Rheumatoid Arthritis
This compound has been evaluated in rodent models of rheumatoid arthritis to assess its anti-inflammatory efficacy.
Methodology:
-
Induction of Arthritis: Arthritis is induced in mice, for example, using the collagen-induced arthritis (CIA) model or the K/BxN serum transfer-induced arthritis model.
-
Treatment: Mice are orally administered this compound (e.g., at a dose of 50 mg/kg) or a vehicle control. Treatment is typically initiated at the onset of clinical signs of arthritis.
-
Clinical Scoring: The severity of arthritis is monitored and scored based on paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, cartilage damage, and bone erosion.
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various disease models. The following table summarizes key findings.
| Disease Model | Species | Dose | Key Findings |
| RANTES-induced peritonitis | Mouse | ED50 = 9.1 mg/kg | Reduction in neutrophil recruitment.[1][5] |
| CCL5-induced peritonitis | Mouse | ED50 = 10 mg/kg | Reduction in neutrophil recruitment.[1][5] |
| Collagen-induced arthritis | Mouse | 50 mg/kg (p.o.) | Substantial reduction in clinical and histological signs of joint inflammation.[1][2] |
| Autoimmune diabetes (NOD mice) | Mouse | 30 mg/kg (i.p.) | Suppression of intracellular pAkt in splenocytes and delay in diabetes onset.[1] |
| Bleomycin-induced pulmonary fibrosis | Rat | 25 and 50 mg/kg | Marked reduction in total cell count and numbers of macrophages, neutrophils, and lymphocytes in BALF; reduced levels of TNF-α and IL-1β.[1] |
| Ovariectomy-induced osteoporosis | Mouse | 20 mg/kg | Inhibition of osteoclast formation and bone loss.[9][10] |
Table 3: Summary of in vivo efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of PI3Kγ that acts by competitively binding to the ATP-binding site of the enzyme. Its primary mechanism of action involves the suppression of the PI3K/Akt signaling pathway, leading to the modulation of various cellular processes, particularly those involved in inflammation and immune responses. The robust preclinical data, including its in vitro potency, selectivity, and in vivo efficacy in multiple disease models, underscore the therapeutic potential of targeting PI3Kγ with this compound. Further research and clinical development are warranted to fully elucidate its clinical utility in treating inflammatory and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. adooq.com [adooq.com]
- 7. cusabio.com [cusabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240: A Technical Guide to a Selective PI3K Gamma Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AS-605240, a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a critical signaling molecule predominantly expressed in leukocytes, where it regulates a variety of cellular functions including migration, differentiation, and activation.[1][2] Its central role in the inflammatory cascade has positioned it as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as for immuno-oncology.[1][3] this compound is an orally active, ATP-competitive inhibitor that has demonstrated significant efficacy in various preclinical models of disease.[4][5][6] This document details the inhibitor's biochemical and cellular activity, in vivo pharmacology, mechanism of action, and provides detailed protocols for key experimental assays.
Introduction to PI3K Gamma (PI3Kγ)
The phosphoinositide 3-kinase (PI3K) family of lipid kinases is essential for regulating numerous cellular processes, including cell growth, proliferation, survival, and motility.[7][8] The family is divided into three classes, with Class I being the most studied. Class I PI3Ks are heterodimeric enzymes that convert phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2] This second messenger, PIP3, recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (PKB/Akt) and the mechanistic target of rapamycin (mTOR).[2]
While Class IA PI3Ks (α, β, δ) are typically activated by receptor tyrosine kinases, the sole Class IB member, PI3Kγ (p110γ), is primarily activated by G-protein-coupled receptors (GPCRs) and Ras family GTPases.[2][9] Its expression is largely restricted to the hematopoietic system, particularly myeloid cells like neutrophils and macrophages.[1][9] This specific expression pattern and unique activation mechanism make PI3Kγ a key mediator of immune cell trafficking and function in response to chemokines and other inflammatory signals, distinguishing its role from other isoforms.[1][9]
This compound: A Selective PI3Kγ Inhibitor
This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[5][6] It has been extensively characterized and utilized as a tool compound to investigate the biological roles of PI3Kγ and as a lead compound for the development of therapeutics for inflammatory diseases.
Biochemical and Cellular Activity
This compound demonstrates high potency for PI3Kγ with significant selectivity over other Class I PI3K isoforms in cell-free biochemical assays.[6][10] Its inhibitory activity extends to cellular systems, where it effectively blocks downstream signaling events mediated by PI3Kγ activation.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ (Fold) |
|---|---|---|---|
| PI3Kγ | 8[4][5][10] | 7.8[10][11][12] | 1 |
| PI3Kα | 60[4][10] | - | 7.5[5][6][10] |
| PI3Kβ | 270[4][10] | - | >30[5][6][10] |
| PI3Kδ | 300[4][10] | - | >30[5][6][10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Description |
|---|---|---|---|
| C5a-mediated PKB/Akt Phosphorylation | RAW264 Macrophages | 0.09[11][12] | Inhibition of downstream signaling from a GPCR agonist. |
| Growth Inhibition (MTT Assay) | U-87 MG (Human Glioblastoma) | 0.32[11] | Assessment of anti-proliferative effects. |
| DYRK1A Inhibition | HEK293 | 1.6[4][11] | Inhibition of tau-Thr212 phosphorylation. |
In Vivo Pharmacology and Efficacy
This compound has been evaluated in numerous preclinical animal models, demonstrating its therapeutic potential across a spectrum of inflammatory and autoimmune conditions.
Table 3: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Species | Dosage | Key Findings |
|---|---|---|---|
| RANTES-induced Peritonitis | Mouse | ED50 = 9.1 mg/kg[10][11][12] | Reduced peritoneal neutrophil recruitment. |
| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg, p.o.[10][11] | Substantially reduced clinical and histological signs of joint inflammation and damage.[6][11] |
| Autoimmune Diabetes (NOD mice) | Mouse | 30 mg/kg, i.p.[11][12] | Delayed diabetes onset, reversed hyperglycemia, and suppressed autoreactive T-cells while increasing Tregs.[11][13] |
| Bleomycin-induced Pulmonary Fibrosis | Rat | 25, 50 mg/kg[12] | Markedly reduced total inflammatory cells and levels of TNF-α and IL-1β in bronchoalveolar lavage fluid.[12] |
| Ischemic Stroke (tMCAO) | Mouse | N/A | Improved neurological function, reduced infarct size, and decreased astrocyte activation.[14] |
| Osteoporosis (OVX model) | Mouse | 20 mg/kg[15] | Inhibited osteoclast formation and bone resorption, preventing bone loss.[15] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the catalytic activity of PI3Kγ. In immune cells, GPCRs activated by chemokines (e.g., RANTES, CCL5) stimulate PI3Kγ, leading to the production of PIP3.[2][16] PIP3 recruits Akt to the plasma membrane, resulting in its phosphorylation and activation.[2] Activated Akt then modulates a host of downstream targets to control cellular processes like chemotaxis, survival, and cytokine production.[2][16] By blocking PI3Kγ, this compound prevents PIP3 production, thereby inhibiting Akt activation and subsequent downstream signaling events crucial for leukocyte migration and inflammatory responses.[11][17]
Specifically, this compound has been shown to impair chemokinesis (random migration) in neutrophils, which is a critical component of their ability to traffic to sites of inflammation.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PI3Kγ inhibitors. The following are protocols for key assays used in the characterization of this compound.
Protocol 1: In Vitro PI3K Lipid Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by a specific PI3K isoform.[10]
Materials:
-
Recombinant human PI3Kγ (approx. 100 ng per reaction)[10]
-
Kinase Buffer: 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate[10]
-
Lipid Vesicles: 18 µM PtdIns and 250 µM PtdSer[10]
-
ATP Mix: 15 µM ATP with 100 nCi γ[33P]ATP[10]
-
This compound (serial dilutions)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads[10]
Procedure:
-
In a reaction plate, combine recombinant human PI3Kγ, kinase buffer, lipid vesicles, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding the ATP mix.
-
Incubate the plate at room temperature for 2 hours.[10]
-
Stop the reaction by adding a suspension of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Note: For other isoforms (α, β, δ), ATP and lipid concentrations must be optimized as they differ from PI3Kγ.[10]
Protocol 2: C5a-Mediated PKB/Akt Phosphorylation Assay
This cell-based assay assesses the inhibitor's ability to block PI3Kγ signaling downstream of a GPCR in a relevant cell type.[10]
Materials:
-
RAW264 mouse macrophage cell line
-
Serum-free cell culture medium
-
This compound (serial dilutions)
-
C5a peptide (a potent chemoattractant, 50 nM final concentration)[10]
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-Akt (Ser473) and anti-total-Akt
Procedure:
-
Plate RAW264 cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 3 hours to reduce basal Akt phosphorylation.[10]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[10]
-
Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Kγ pathway.[10]
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Quantify total protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-Akt and total Akt.
-
Use densitometry to quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.
-
Calculate the IC50 value based on the inhibition of C5a-induced Akt phosphorylation.
Protocol 3: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[19][20]
Materials:
-
DBA/1 mice (genetically susceptible strain)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (e.g., 50 mg/kg) formulated for oral gavage (p.o.)[10]
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer an intradermal injection at the base of the tail of the mice.
-
Booster (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a second intradermal injection.
-
Disease Onset and Scoring: Arthritis typically develops around day 24-28. Monitor mice daily for signs of arthritis (redness, swelling of joints). Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Treatment: Once arthritis is established, begin daily oral administration of this compound (50 mg/kg) or vehicle control.[10]
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 10-14 days). At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Blood can be collected to measure inflammatory cytokines and anti-CII antibodies.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in a wide range of preclinical models of inflammation, autoimmunity, and other conditions underscores the therapeutic potential of targeting this specific PI3K isoform.[5][10][11][14] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to understand the role of PI3Kγ in disease and to advance the development of next-generation selective inhibitors. The high degree of selectivity of this compound minimizes off-target effects associated with pan-PI3K inhibitors, making it an invaluable tool for both basic research and translational studies.[3][5]
References
- 1. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 7. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 17. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
The Role of AS-605240 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-605240 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] Its ability to modulate the PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in preclinical research across a spectrum of diseases, including inflammatory conditions, autoimmune disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in key signal transduction pathways, and detailed experimental protocols for its application in research settings.
Introduction to this compound
This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor that exhibits high selectivity for the p110γ catalytic subunit of Class I PI3Ks.[2] The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility. The gamma isoform (PI3Kγ) is predominantly expressed in leukocytes, where it is a key mediator of inflammatory and immune responses.[3] By selectively targeting PI3Kγ, this compound offers a more focused therapeutic approach with potentially fewer off-target effects compared to pan-PI3K inhibitors.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[5] It binds to the ATP-binding pocket of the p110γ catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).
By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its subsequent downstream signaling cascade, including the mammalian target of rapamycin (mTOR) pathway.[6][7] This inhibition of the PI3K/Akt/mTOR axis underlies the diverse biological effects of this compound.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kγ | 8 | Cell-free | [5][8] |
| PI3Kα | 60 | Cell-free | [5][8] |
| PI3Kβ | 270 | Cell-free | [1][5][8] |
| PI3Kδ | 300 | Cell-free | [1][5][8] |
| C5a-mediated PKB phosphorylation | 90 | Cell-based (RAW264.7 macrophages) | [5] |
| MCP-1-induced chemotaxis | 5310 | Cell-based (RAW264.7 cells) | [5] |
| Parameter | Value | Assay Type | Reference |
| Ki (for PI3Kγ) | 7.8 nM | Cell-free | [5] |
| ED50 (RANTES-induced neutrophil chemotaxis) | 9.1 mg/kg | In vivo (mouse model) | [5] |
| ED50 (CCL5-induced neutrophil recruitment) | 10 mg/kg | In vivo (mouse model) | [9] |
Role in Signal Transduction Pathways
This compound's primary role is the modulation of the PI3Kγ-mediated signaling pathway. This pathway is integral to various physiological and pathological processes.
The PI3K/Akt/mTOR Signaling Pathway
The canonical PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3Kγ phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a wide range of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. This compound's inhibition of PI3Kγ disrupts this entire cascade.
Diagram 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Role in Osteoclastogenesis
Recent studies have highlighted the role of this compound in bone metabolism, specifically in inhibiting osteoclast differentiation and function.[4] Receptor activator of nuclear factor-kappa B ligand (RANKL) is a key cytokine that induces osteoclastogenesis. The binding of RANKL to its receptor, RANK, activates multiple downstream signaling pathways, including the PI3K/Akt pathway. This leads to the activation of transcription factors such as c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. This compound has been shown to inhibit RANKL-induced osteoclast formation by suppressing the PI3K/Akt signaling pathway.[4][10][11]
Diagram 2: this compound's role in inhibiting osteoclastogenesis.
Experimental Protocols
The following are representative protocols for utilizing this compound in experimental settings.
In Vitro Kinase Assay for PI3K Activity
This protocol is adapted from commercially available PI3K assay kits.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (γ, α, β, δ)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the PI3K enzyme to each well of a 96-well plate.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 8 M urea).
-
Detect the amount of phosphorylated PIP3 using an appropriate method (e.g., scintillation counting for ³²P or luminescence for ADP-Glo™).
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for Akt Phosphorylation
This protocol describes the assessment of this compound's effect on Akt phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., RAW264.7 macrophages, bone marrow-derived macrophages) to 70-80% confluency.[4][5]
-
Serum-starve the cells for a specified time (e.g., 3-24 hours) to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.[5]
-
Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a, 50 ng/mL RANKL) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.[5][11]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Diagram 3: Experimental workflow for Western blot analysis.
In Vivo Studies
This compound is orally active and has been used in various animal models.[6]
-
Animal Models:
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) in mice.[5]
-
Osteoporosis: Ovariectomy (OVX)-induced osteoporosis in mice.[4][11]
-
Type 1 Diabetes: Non-obese diabetic (NOD) mice.[3]
-
Alzheimer's Disease: Streptozotocin (STZ)-induced sporadic dementia in rats.[6]
-
Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in mice.[12]
-
-
Dosing and Administration:
-
This compound is typically dissolved in a vehicle such as PBS or a solution containing DMSO and Tween 80.
-
Routes of administration include oral gavage (p.o.) and intraperitoneal (i.p.) injection.
-
Effective doses have been reported to range from 5 mg/kg to 50 mg/kg, depending on the model and desired effect.[5]
-
-
Outcome Measures:
-
Inflammation: Measurement of joint swelling, histological analysis of joint damage, and quantification of inflammatory cytokines.[9]
-
Bone Density: Micro-computed tomography (µCT) analysis of bone volume and structure.[4][11]
-
Metabolic Parameters: Blood glucose levels and glucose tolerance tests.[5]
-
Neurological Function: Behavioral tests and assessment of infarct size.[6][12]
-
Pharmacodynamic Readouts: Measurement of Akt phosphorylation in tissues of interest.
-
Conclusion
This compound is a powerful research tool for investigating the role of PI3Kγ in a wide array of biological processes and disease states. Its selectivity for the gamma isoform allows for a more targeted interrogation of this signaling pathway compared to broader-spectrum PI3K inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PI3Kγ-mediated signal transduction and its potential as a therapeutic target. Researchers should always refer to the specific literature relevant to their model system for the most appropriate experimental design.
References
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. Effects of PI3Kgamma inhibition using this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Function of PI3K Gamma with AS-605240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in cell signaling, primarily activated by G protein-coupled receptors (GPCRs) and playing a significant role in immune responses, inflammation, and cardiovascular function.[1][2] Dysregulation of the PI3Kγ pathway has been implicated in a variety of diseases, including cancer, rheumatoid arthritis, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of the investigation of PI3Kγ function using the selective inhibitor AS-605240.
This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[5][6] Its selectivity for the gamma isoform over other Class I PI3K isoforms makes it a valuable tool for elucidating the specific roles of PI3Kγ in various physiological and pathological processes. This document will detail the properties of this compound, provide structured quantitative data, outline key experimental protocols, and visualize the relevant signaling pathways and experimental workflows.
Quantitative Data: this compound Potency and Selectivity
The efficacy and specificity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (PI3Kγ) | 8 nM | Cell-free kinase assay | [7][8] |
| Kᵢ (PI3Kγ) | 7.8 nM | ATP-competitive inhibition assay | [9] |
| IC₅₀ (PI3Kα) | 60 nM | Cell-free kinase assay | [6][7] |
| IC₅₀ (PI3Kβ) | 270 nM | Cell-free kinase assay | [6][7] |
| IC₅₀ (PI3Kδ) | 300 nM | Cell-free kinase assay | [6][7] |
| IC₅₀ (PKB/Akt Phosphorylation) | 90 nM | C5a-stimulated RAW264.7 macrophages | [7] |
| IC₅₀ (Chemotaxis) | 5.31 µM | MCP-1-induced chemotaxis in RAW264.7 cells | [7] |
| ED₅₀ (Neutrophil Chemotaxis) | 9.1 mg/kg | RANTES-induced mouse model of peritonitis | [7][9] |
Table 1: In Vitro and In Vivo Potency of this compound.
| PI3K Isoform | Selectivity over PI3Kγ (fold) | Reference |
| PI3Kα | 7.5 | [5][7] |
| PI3Kβ | >30 | [7][9] |
| PI3Kδ | >30 | [7][9] |
Table 2: Isoform Selectivity of this compound.
Signaling Pathway and Mechanism of Action
PI3Kγ is a key downstream effector of GPCRs. Upon ligand binding to a GPCR, the dissociated Gβγ subunits directly activate PI3Kγ.[10] Activated PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[4] The activation of Akt leads to the phosphorylation of a multitude of substrates, regulating diverse cellular processes such as cell growth, proliferation, survival, and migration.[12] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the PI3Kγ catalytic subunit, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.[5]
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for PI3K Isoform Selectivity
This protocol is adapted from methodologies described in the literature to determine the IC₅₀ values of this compound against different PI3K isoforms.[7]
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
ATP (with γ-[³³P]ATP for radioactive detection)
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the recombinant PI3K enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding neomycin-coated SPA beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Murine Model of Inflammation
This protocol outlines a general workflow for investigating the anti-inflammatory effects of this compound in a mouse model, based on studies of peritonitis and arthritis.[7][9]
References
- 1. PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240: A Technical Guide for the Investigation of Inflammation and Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1][2][3][4] Predominantly expressed in leukocytes, PI3Kγ is a critical signaling molecule in the inflammatory cascade, making it a compelling therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in preclinical models of autoimmune diseases, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ.[2] PI3Kγ is a member of the Class IB family of phosphoinositide 3-kinases and is primarily activated by G-protein coupled receptors (GPCRs). Upon activation, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B). The subsequent activation of Akt triggers a cascade of downstream signaling events that regulate a variety of cellular processes in immune cells, including proliferation, survival, migration, and the production of inflammatory mediators. By selectively inhibiting PI3Kγ, this compound effectively dampens these inflammatory responses.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 8 | 7.8 | - | [1][2][3][4] |
| PI3Kα | 60 | - | 7.5-fold | [2][3] |
| PI3Kβ | 270 | - | >30-fold | [2][3] |
| PI3Kδ | 300 | - | >30-fold | [2][3] |
| C5a-mediated PKB/Akt phosphorylation (RAW264.7 cells) | 90 | - | - | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Mouse | RANTES-induced peritonitis | 9.1 mg/kg (ED50) | Reduced neutrophil chemotaxis | [2] |
| Mouse | αCII-induced arthritis | 50 mg/kg, p.o. | Protected against arthritis symptoms | [2] |
| Mouse | Collagen-induced arthritis | 50 mg/kg | Suppressed joint inflammation and damage | [2] |
| NOD Mouse | Type 1 Diabetes | 30 mg/kg, i.p. | Suppressed autoreactive T cells and increased Tregs | [1] |
| Rat | Bleomycin-induced pulmonary fibrosis | 25, 50 mg/kg | Reduced inflammatory cell counts and cytokine levels (TNF-α, IL-1β) | [1] |
Signaling Pathway
The following diagram illustrates the central role of PI3Kγ in immune cell signaling and the point of intervention for this compound.
References
AS-605240 in Cancer Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), and its application in cancer cell signaling studies. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant signaling pathways and workflows.
Core Mechanism of Action
This compound is an orally active and ATP-competitive inhibitor of PI3Kγ.[1][2] The PI3K family of lipid kinases plays a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4][5] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4][6] this compound exhibits selectivity for the PI3Kγ isoform, which is highly expressed in leukocytes and has been implicated in tumor inflammation and immune suppression.[4][7][8] By inhibiting PI3Kγ, this compound can modulate the tumor microenvironment and exert anti-cancer effects.[4][9][10]
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound across various studies.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 8 | 7.8 | - | [1][11][12][13] |
| PI3Kα | 60 | - | 7.5-fold | [1][2][12] |
| PI3Kβ | 270 | - | >30-fold | [1][2][12] |
| PI3Kδ | 300 | - | >30-fold | [1][2][12] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| SK-N-LO | Neuroblastoma | Induces apoptosis, restricts cell proliferation | Not specified | [7][14] |
| SK-N-MC | Neuroblastoma | Restricts cell proliferation | Not specified | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibits p-Akt, induces apoptosis | IC50 values | [15] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Inhibits p-Akt | IC50 values | [15] |
| Primary T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Induces apoptosis, reduces survival | 10 µM | [15] |
| RAW264.7 | Mouse Macrophages | Inhibits MCP-1-induced chemotaxis | IC50 = 5.31 µM | [12] |
| U87MG | Glioblastoma | Inhibits cell proliferation | Low micromolar range | [16][17] |
Table 3: In Vivo Effects of this compound in Cancer Models
| Model | Cancer Type | Dosage | Effect | Reference |
| SCID mice with SK-N-LO xenografts | Neuroblastoma | Not specified | Suppresses tumor growth, induces apoptosis | [7][14] |
| NOD/SCID mice with primary T-ALL xenografts | T-cell Acute Lymphoblastic Leukemia | Not specified | Prevents leukemic progression | [15] |
| Rats with bleomycin-induced pulmonary fibrosis | Not specified | 25, 50 mg/kg | Reduces inflammatory cells and cytokines | [11] |
| Mice with RANTES-induced peritonitis | Not specified | ED50 = 9.1 mg/kg | Reduces neutrophil recruitment | [11] |
| Mice with collagen-induced arthritis | Not specified | 50 mg/kg | Suppresses joint inflammation and damage | [11] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound primarily targets PI3Kγ, which, upon activation by G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to cellular responses like cell survival, proliferation, and inhibition of apoptosis. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This ultimately leads to reduced cancer cell survival and proliferation.[15][16]
Caption: Inhibition of the PI3Kγ/Akt signaling pathway by this compound.
General Experimental Workflow for In Vitro Analysis
The in vitro assessment of this compound's efficacy typically involves a series of experiments to determine its impact on cancer cell viability, proliferation, apoptosis, and specific signaling pathways.
Caption: A typical workflow for in vitro evaluation of this compound.
General Experimental Workflow for In Vivo Analysis
To evaluate the in vivo efficacy of this compound, xenograft models are commonly employed. These studies assess the compound's ability to inhibit tumor growth and induce apoptosis in a living organism.
Caption: A generalized workflow for in vivo xenograft studies with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30-50 mg/kg) or a vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) according to the desired schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for further analysis, such as immunohistochemistry (e.g., TUNEL staining for apoptosis) or Western blotting.[7][14]
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in cancer. Its selectivity for the γ isoform allows for the specific interrogation of this pathway's contribution to cancer cell signaling and the tumor microenvironment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies utilizing this compound, ultimately contributing to a better understanding of PI3K signaling in cancer and the development of novel therapeutic strategies.
References
- 1. adooq.com [adooq.com]
- 2. cellagentech.com [cellagentech.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3Kγ in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The PI3Kγ Inhibitor AS-605240: A Deep Dive into its Effects on Myeloid Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS-605240 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] This enzyme plays a crucial role in the signaling pathways that govern the function of various immune cells, particularly those of the myeloid lineage. Myeloid cells, including neutrophils, macrophages, and dendritic cells, are key players in both innate and adaptive immunity, and their dysregulation is implicated in a wide range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the effects of this compound on myeloid cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ.[3][4] The primary molecular target of this compound is the p110γ catalytic subunit of PI3Kγ. By inhibiting the kinase activity of PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling pathway by this compound modulates a variety of cellular processes in myeloid cells, including migration, activation, and cytokine production.[5][6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and functional effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Ki Value | Cell-Free/Cell-Based | Reference |
| PI3Kγ | 8 nM | 7.8 nM | Cell-free | [1][2][3][4] |
| PI3Kα | 60 nM | - | Cell-free | [2][3][4] |
| PI3Kβ | 270 nM | - | Cell-free | [2][3][4] |
| PI3Kδ | 300 nM | - | Cell-free | [2][3][4] |
| C5a-mediated PKB phosphorylation (RAW264 macrophages) | 90 nM | - | Cell-based | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | ED50/Effective Dose | Reference |
| RANTES-induced peritonitis (mouse) | Reduction of neutrophil recruitment | 9.1 mg/kg | [1] |
| CCL5-induced peritonitis (mouse) | Reduction of neutrophil recruitment | 10 mg/kg | [1] |
| Collagen-induced arthritis (mouse) | Suppression of joint inflammation and damage | 50 mg/kg | [3] |
| Bleomycin-induced pulmonary fibrosis (rat) | Reduction of total cells, macrophages, neutrophils, and lymphocytes in BALF | 25-50 mg/kg | [1] |
| Ovariectomy (OVX)-induced osteoporosis (mouse) | Inhibition of bone loss | 20 mg/kg | [7] |
Table 3: Effects of this compound on Cytokine Levels
| Cell Type/Model | Stimulus | Cytokine(s) Affected | Effect | Concentration/Dose | Reference |
| RAW264 macrophages | C5a | PKB phosphorylation | Inhibition | IC50 = 0.09 µM | [1] |
| Bleomycin-induced pulmonary fibrosis (rat) | Bleomycin | TNF-α, IL-1β | Reduction | 25-50 mg/kg | [1] |
| Autoimmune diabetes (NOD mice) | Autoreactive T-cells | IFN-γ, IL-6, IL-17, IP-10, MCP-1 | Reduction | In vitro treatment | [8] |
| Reactive Astrocytes (tMCAO mouse model) | IL-6/sIL-6R | Multiple inflammatory factors | Inhibition | In vitro/in vivo | [9] |
Effects on Specific Myeloid Cell Types
Neutrophils
This compound significantly impacts neutrophil function. It has been shown to reduce RANTES- and CCL5-induced peritoneal neutrophil recruitment in mice.[1] In a model of LPS-induced lung injury, this compound reduced neutrophil migration into the lung.[10] The compound also inhibits CXCL8-induced chemokinetic migration of neutrophils.[10] Furthermore, this compound has been demonstrated to suppress the fMLP-mediated activation of PKCα activity and subsequent reactive oxygen species (ROS) production in neutrophils.[11][12]
Macrophages
This compound exerts multiple effects on macrophages. It inhibits C5a-mediated and MCP-1-induced PKB phosphorylation in RAW264 mouse macrophages and bone marrow-derived macrophages (BMDMs), respectively.[1][3] The compound also reduces the uptake of Leishmania mexicana parasites into both mouse and human macrophages.[13] In the context of atherosclerosis, this compound was found to inhibit LDL-derived cholesterol accumulation and LDL uptake by macrophages.[14]
Dendritic Cells
While direct studies on the effect of this compound on dendritic cells are less abundant in the provided search results, the broader role of PI3Kγ in dendritic cell function is acknowledged. PI3K signaling in dendritic cells can have paradoxical effects on autoimmune inflammation.[15] The maturation of dendritic cells is linked to the inhibition of GSK-3β, a downstream target of the PI3K/Akt pathway.[16]
Osteoclasts
Osteoclasts are myeloid-derived cells responsible for bone resorption. This compound has been shown to inhibit the differentiation of osteoclasts from bone marrow-derived macrophages induced by RANKL.[6][7] This effect is mediated by the suppression of the PI3K/Akt signaling pathway, leading to a decrease in the expression of key osteoclast-related genes such as Acp5, NFATc1, and CTSK.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: PI3Kγ Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound Effects.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to study the effects of this compound on myeloid cells, based on the reviewed literature.
Cell Culture and Treatment
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate them into macrophages.
-
Neutrophil Isolation: Neutrophils can be isolated from whole blood using density gradient centrifugation.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should always be included.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt.
-
Cell Lysis: After treatment with this compound and/or a stimulus, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-Akt (Ser473) and anti-total Akt).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration (Chemotaxis) Assay
A transwell assay is commonly used to assess the effect of this compound on myeloid cell migration.
-
Assay Setup: Myeloid cells are pre-treated with this compound or vehicle and then placed in the upper chamber of a transwell insert, which has a porous membrane.
-
Chemoattractant: The lower chamber contains a chemoattractant (e.g., MCP-1, C5a).
-
Incubation: The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by counting under a microscope or using a plate reader after staining.
Phagocytosis Assay
Flow cytometry can be used to measure the phagocytic capacity of macrophages.
-
Cell Treatment: Macrophages are treated with this compound or vehicle.
-
Incubation with Labeled Particles: The cells are then incubated with fluorescently labeled particles (e.g., zymosan, E. coli).
-
Washing: Non-phagocytosed particles are washed away.
-
Flow Cytometry Analysis: The percentage of cells that have phagocytosed the fluorescent particles and the mean fluorescence intensity are determined by flow cytometry.
Cytokine Measurement
Enzyme-linked immunosorbent assay (ELISA) or multiplex assays (e.g., Luminex) are used to quantify the levels of cytokines in cell culture supernatants or biological fluids.
-
Sample Collection: Supernatants from treated and stimulated cell cultures are collected.
-
ELISA/Luminex Assay: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) is measured according to the manufacturer's instructions for the specific assay kit.
Conclusion
This compound is a valuable research tool for elucidating the role of PI3Kγ in myeloid cell biology. Its selective inhibition of this key signaling enzyme has demonstrated significant effects on myeloid cell migration, activation, and inflammatory responses in a variety of preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting PI3Kγ in inflammatory diseases, autoimmune disorders, and cancer. Further investigation into the nuanced effects of this compound on different myeloid cell subsets and in various disease contexts will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K activity in dendritic cells exerts paradoxical effects during autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240 in Neuroinflammation and Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent, ATP-competitive, and orally active small molecule inhibitor highly selective for the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] The PI3K signaling pathway, particularly the PI3K/Akt axis, is a critical regulator of numerous cellular processes, including cell survival, proliferation, and inflammation.[4][5] Dysregulation of this pathway is strongly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease (AD), where it contributes to neuroinflammation, oxidative stress, and the accumulation of pathological proteins.[4][5][6] PI3Kγ is predominantly expressed in immune cells, including microglia and astrocytes in the central nervous system (CNS), making it a key therapeutic target for modulating neuroinflammatory responses.[4][7][8] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant signaling pathways.
Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the p110γ catalytic subunit of Class IB PI3K. This isoform is typically activated by G-protein coupled receptors (GPCRs), which are stimulated by various extracellular signals like cytokines and chemokines.[4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B or PKB), which in turn phosphorylates a multitude of substrates involved in inflammatory and survival pathways.[4][6]
By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3, thereby preventing the activation of Akt and its downstream effectors. This leads to a reduction in microglial and astrocyte activation, decreased production of pro-inflammatory cytokines, and modulation of immune cell migration.[4][7][8]
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings.
Table 1: In Vitro Selectivity Profile of this compound
This compound demonstrates high selectivity for the PI3Kγ isoform compared to other Class I PI3K isoforms.[1][2][3]
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8 | - |
| PI3Kα | 60 | 7.5-fold |
| PI3Kβ | 270 | >30-fold |
| PI3Kδ | 300 | >30-fold |
| Data sourced from cell-free kinase assays.[1][2] |
Table 2: Effects on Cognitive Performance in a Sporadic AD Rat Model
In a rat model of sporadic AD induced by intracerebroventricular (ICV) injection of streptozotocin (STZ), oral administration of this compound for four weeks significantly improved cognitive function.[1][9]
| Parameter | STZ Control Group | This compound (15 mg/kg) | This compound (25 mg/kg) | Donepezil (0.1 mg/kg) |
| Morris Water Maze (Escape Latency, sec) | Significantly Increased | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.001) |
| Passive Avoidance (Retention Latency, sec) | 220 ± 29 (p < 0.001 vs. Control) | Significantly Increased | Significantly Increased | Significantly Increased |
| Results are presented qualitatively based on statistical significance reported in the study. Donepezil was used as a standard positive control.[1] |
Table 3: Effects on Brain Oxidative Stress Markers in a Sporadic AD Rat Model
This compound treatment restored the balance of key oxidative stress markers in the brains of STZ-treated rats.[1][3][9]
| Biochemical Marker | Effect of STZ | Effect of this compound (5, 15, 25 mg/kg) |
| Lipid Peroxidation (LPO) | Significantly Increased (p < 0.001) | Dose-dependently & Significantly Decreased (p < 0.05 to p < 0.001) |
| Glutathione (GSH) | Significantly Decreased (p < 0.001) | Dose-dependently & Significantly Increased (p < 0.001) |
| Nitrite Levels | Significantly Increased (p < 0.001) | Dose-dependently & Significantly Decreased (p < 0.05 to p < 0.001) |
| Superoxide Dismutase (SOD) | Altered Levels | Dose-dependently Attenuated Altered Levels |
| Statistical significance is relative to the STZ control group.[1][9] |
Table 4: Effect on Amyloid-Beta (Aβ) Expression in a Sporadic AD Rat Model
Treatment with this compound markedly reduced the expression of Aβ protein in the brain tissue of STZ-induced AD rats, suggesting the compound may promote the clearance of soluble intracellular Aβ deposits.[1][9]
| Analysis Method | Effect of STZ | Effect of this compound (5, 15, 25 mg/kg) |
| Western Blotting | Increased Aβ Protein Expression | Markedly Restored Aβ Levels |
| Immunohistochemistry | Increased Aβ Peptide Signal | Dose-dependently Decreased Aβ Signal |
| The effect of the 25 mg/kg dose of this compound was reported to be similar to the standard drug, donepezil.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the research of this compound.
Protocol 1: In Vivo Sporadic Alzheimer's Disease Rat Model
This protocol describes the evaluation of this compound in a chemically-induced model of sporadic AD.[1][9]
-
Animal Model : Male Wistar rats (150-200g) are used.
-
Induction of AD-like Pathology :
-
Rats are anesthetized and placed in a stereotaxic apparatus.
-
A single intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg) is administered to induce AD-like behavioral and biochemical changes.
-
-
Drug Administration :
-
This compound is prepared in a suitable vehicle for oral administration.
-
Animals are divided into groups: Sham control, STZ control, this compound (e.g., 5, 15, 25 mg/kg), and a positive control (e.g., Donepezil 0.1 mg/kg).
-
This compound is administered orally once daily for four weeks, starting one hour before the ICV-STZ injection on day 1.[1][9]
-
-
Behavioral Assessments :
-
Morris Water Maze (MWM) : Conducted during the final week of treatment to assess spatial learning and memory. Parameters measured include escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
Passive Avoidance Test : Conducted after MWM to assess fear-motivated memory. The test measures acquisition latency and retention latency (time to enter a dark, shock-associated compartment).[1]
-
-
Biochemical and Molecular Analysis :
-
Following behavioral tests, animals are sacrificed, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Oxidative Stress Markers : Homogenized brain tissue is used to measure levels of lipid peroxidation (TBARS assay), reduced glutathione (GSH), superoxide dismutase (SOD), and nitrite.[1]
-
Western Blotting : Protein extracts from brain tissue are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Aβ protein to quantify its expression.[1]
-
Immunohistochemistry : Brain sections are stained with anti-Aβ antibodies to visualize the location and density of amyloid-beta deposits.[1]
-
Experimental Workflow Diagram
Protocol 2: In Vitro PI3K Lipid Kinase Assay
This protocol is used to determine the IC50 values and selectivity of this compound against different PI3K isoforms.[2]
-
Reagents :
-
Purified human PI3K isoforms (α, β, γ, δ).
-
Kinase buffer (specific composition varies by isoform, but generally contains MgCl2, DTT, Na3VO4).
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).
-
γ[33P]ATP (radioactive ATP).
-
This compound dissolved in DMSO at various concentrations.
-
-
Procedure :
-
The respective PI3K enzyme (e.g., 100 ng of PI3Kγ) is incubated at room temperature in the kinase buffer.
-
The lipid vesicles and γ[33P]ATP are added to the reaction mixture.
-
This compound (or DMSO as a vehicle control) is added to the mixture at the desired final concentration.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours).
-
-
Stopping and Detection :
-
The kinase reaction is stopped by adding Neomycin-coated Scintillation Proximity Assay (SPA) beads. These beads bind to the phosphorylated lipid product.
-
The radioactivity, which is proportional to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis :
-
The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound is a well-characterized, selective inhibitor of PI3Kγ with demonstrated efficacy in preclinical models of neuroinflammation and Alzheimer's disease. By targeting a key signaling node in immune cells of the CNS, it effectively reduces neuroinflammation, mitigates oxidative stress, and lowers the burden of amyloid-beta pathology. The quantitative data from animal studies show significant improvements in cognitive deficits, supporting the therapeutic potential of this compound. The detailed protocols provided herein serve as a resource for researchers aiming to further investigate the role of PI3Kγ in neurodegeneration. While these preclinical findings are promising, further research is necessary to address challenges such as blood-brain barrier permeability and long-term safety before clinical translation can be considered.[4][8] Nonetheless, the specific inhibition of PI3Kγ by molecules like this compound represents a targeted and promising strategy for the development of novel treatments for Alzheimer's disease and other neuroinflammatory disorders.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AS-605240 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling. These application notes provide a comprehensive overview of the in vitro working concentrations of this compound across various cell lines and experimental assays. Detailed protocols for key applications, including cytotoxicity assays, Western blotting for PI3K/Akt pathway analysis, and functional cell-based assays, are presented to facilitate experimental design and execution.
Introduction
This compound is an ATP-competitive inhibitor of PI3Kγ with an IC50 value of approximately 8 nM. It exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, making PI3Kγ a compelling therapeutic target. This document outlines the effective concentrations of this compound for modulating this pathway in in vitro cell culture models and provides detailed methodologies for relevant assays.
Data Presentation: this compound In Vitro Working Concentrations
The following table summarizes the effective concentrations of this compound used in various cell-based assays. These values serve as a starting point for optimizing experimental conditions.
| Cell Line | Assay Type | This compound Concentration | Observed Effect |
| RAW 264.7 (mouse macrophages) | PKB/Akt Phosphorylation (C5a-mediated) | IC50: 90 nM | Inhibition of PKB/Akt phosphorylation. |
| RAW 264.7 (mouse macrophages) | Chemotaxis (MCP-1-induced) | IC50: 5.31 µM | Inhibition of cell migration. |
| Bone Marrow-Derived Macrophages (BMMs) | Osteoclast Differentiation (RANKL-induced) | 1.25 - 5.0 µM | Inhibition of osteoclast formation. |
| Bone Marrow-Derived Monocytes (BMDMs) | PKB/Akt Phosphorylation (MCP-1 or CSF-1-induced) | 1 µM | Blocks PKB/Akt phosphorylation. |
| MC3T3-E1 (mouse pre-osteoblasts) | Osteoblast Differentiation | < 1.25 µM | Enhancement of osteoblast activity. |
| HEK293 | Tau Phosphorylation | IC50: 1.6 µM | Reduction in tau-Thr212 phosphorylation. |
| BDC2.5 CD4+ T cells | T-cell Proliferation | Dose-dependent | Suppression of autoreactive T-cell proliferation. |
| Jurkat and Molt-4 (T-ALL cells) | Cell Survival (MTT assay) | IC50 values | Inhibition of cell survival. |
| Primary T-ALL cells | Apoptosis | 10 µM | Induction of apoptosis. |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using CCK-8 Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol describes the detection of changes in the phosphorylation status of Akt, a key downstream effector of PI3Kγ.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Stimulating agent (e.g., C5a, MCP-1)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., C5a or MCP-1) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vitro Osteoclast Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Alpha-Minimum Essential Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
48-well plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed the BMMs in a 48-well plate at a density of 5 x 10^4 cells/well.
-
Culture the cells for an additional 3 days in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL, along with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM).
-
After 6 days of total culture, fix the cells.
-
Stain the cells for TRAP activity according to the manufacturer's protocol.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
Mandatory Visualizations
Caption: this compound inhibits the PI3Kγ signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Application Notes and Protocols: Optimal Dosage of AS-605240 in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal dosage and administration of AS-605240, a selective PI3Kγ inhibitor, in various mouse models. The information is compiled from recent studies and is intended to facilitate experimental design and execution.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the effective dosages of this compound used in different mouse models, detailing the administration route, frequency, and observed outcomes.
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| Ovariectomy (OVX)-induced Osteoporosis | 20 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 4 weeks | Inhibited bone loss, suppressed osteoclast formation, and enhanced osteoblast differentiation.[1][2][3][4] |
| Obesity-induced Diabetes (ob/ob mice) | 10 mg/kg | Not Specified | Not Specified | Reduced blood glucose levels and improved insulin sensitivity and glucose tolerance.[5] |
| Obesity-induced Diabetes (ob/ob mice) | 30 mg/kg | Not Specified | Not Specified | Enhanced efficacy in reducing blood glucose and improving insulin sensitivity with minor impact on body weight.[5] |
| Collagen-induced Arthritis | 50 mg/kg | Oral (p.o.) | Not Specified | Offered protection against arthritis symptoms and inhibited inflammation and joint damage.[5][6] |
| RANTES-induced Peritonitis | ED50: 9.1 mg/kg | Not Specified | Not Specified | Decreased neutrophil chemotaxis.[5][6] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 20 mg/kg | Intraperitoneal (i.p.) | Twice a day, 5 days a week | Prevented leukemic progression.[7] |
| Hypertension | 10, 20, and 40 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Reduced blood pressure in a dose-dependent manner.[8] |
| Gout (MSU-induced) | 50 µM (intra-articular) | Intra-articular (i.a.) | Single dose at 12h post-induction | Reduced neutrophil accumulation and inflammation.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for utilizing this compound in mouse models.
1. Protocol for Ovariectomy (OVX)-Induced Osteoporosis Model
-
Animal Model: Female C57BL/6 mice (specific age, e.g., 8-12 weeks, should be chosen based on experimental design).
-
Surgical Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Perform bilateral ovariectomy to induce osteoporosis. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a post-surgery recovery period of 4 weeks to establish bone loss.
-
-
This compound Administration:
-
Prepare a stock solution of this compound (e.g., in DMSO) and dilute it to the final concentration in a suitable vehicle like PBS.
-
Administer 20 mg/kg of this compound via intraperitoneal injection every 3 days for a duration of 4 weeks.[1][3]
-
The control OVX group should receive the vehicle (PBS) following the same administration schedule.[1][3]
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest femurs for analysis.
-
Perform micro-computed tomography (micro-CT) scans to analyze bone morphometric parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[1][2]
-
Conduct histological analysis, including Hematoxylin and Eosin (H&E) staining and Tartrate-Resistant Acid Phosphatase (TRAP) staining, to assess bone structure and osteoclast activity.[1][2]
-
2. Protocol for T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
-
Animal Model: Immunocompromised mice, such as NOD/SCID mice.
-
Cell Line and Engraftment:
-
Culture primary T-ALL cells.
-
Inject 10^7 T-ALL cells into the mice (e.g., intravenously or intraperitoneally) to establish the xenograft model.
-
-
This compound Administration:
-
Outcome Assessment:
-
Monitor leukemic progression by measuring the proportion of human CD45+ cells in peripheral blood using flow cytometry after red blood cell lysis.[7]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and differentiation. In the context of osteoporosis, its inhibition has been shown to suppress osteoclast formation.[1][2][3]
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to the suppression of osteoclast formation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of osteoporosis.
Caption: Experimental workflow for the in vivo evaluation of this compound in an OVX-induced osteoporosis mouse model.
References
- 1. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AS-605240 solubility and stock solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and autoimmune signaling pathways.[1][2][3] Its ability to modulate the PI3K/Akt signaling cascade makes it a valuable tool for research in areas such as rheumatoid arthritis, autoimmune diabetes, and certain cancers.[3][4][5] This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for the preparation of stock solutions, and an overview of the signaling pathway it targets.
Signaling Pathway
This compound exerts its inhibitory effects by targeting the PI3Kγ enzyme, which is a critical component of the PI3K/Akt signaling pathway. This pathway is activated by G-protein-coupled receptors (GPCRs) and plays a crucial role in cell survival, proliferation, and migration. This compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of PI3Kγ and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] The subsequent reduction in PIP3 levels leads to decreased activation of the downstream kinase Akt (also known as Protein Kinase B or PKB), thereby inhibiting a cascade of cellular responses.[4]
Solubility and Stock Solution Preparation in DMSO
The solubility of this compound in DMSO can be influenced by factors such as the purity of the solvent and the application of heat or sonication. It is crucial to use anhydrous, high-purity DMSO to achieve optimal solubility and maintain the stability of the compound.
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 3.33 | 12.94 | Ultrasonic and warming and heat to 80°C may be required. |
| DMSO | 1 | 3.88 | Use fresh, anhydrous DMSO. |
| DMSO | 0.66 | 2.56 | - |
| DMSO | 0.4 | 1.55 | - |
Note: The variability in reported solubility may be due to differences in experimental conditions and the hygroscopic nature of DMSO. It is recommended to start with a lower concentration and increase if necessary, with the aid of gentle warming and sonication.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (Molecular Weight: 257.27 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Workflow for Stock Solution Preparation
Step-by-Step Procedure
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 257.27 g/mol = 0.00257 g = 2.57 mg
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 2.57 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (Optional): If the compound does not fully dissolve with vortexing alone, gentle warming in a water bath (up to 80°C as a maximum, though starting at 37°C is recommended) and/or sonication can be applied.[6] Visually inspect the solution to ensure no solid particles remain. It is important to use newly opened DMSO as its hygroscopic nature can significantly impact solubility.[6]
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize freeze-thaw cycles and prevent contamination.
-
Storage Conditions:
-
Long-term storage: Store the aliquots at -80°C for up to two years.
-
Short-term storage: For more frequent use, aliquots can be stored at -20°C for up to one year.[6]
-
Stability and Handling
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can reduce the solubility of this compound and potentially promote its degradation over time.[1] It is imperative to use fresh, anhydrous DMSO and to keep containers tightly sealed.
-
Freeze-Thaw Cycles: While some studies suggest that many compounds are stable through multiple freeze-thaw cycles in DMSO, it is best practice to aliquot stock solutions to minimize this.[7]
-
Container Type: Both glass and polypropylene containers are generally suitable for storing DMSO stock solutions.[7]
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of AS-605240 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo oral administration of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent, ATP-competitive, and orally active inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway.[1] This pathway is crucial in regulating a multitude of cellular processes, including inflammation, cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, making PI3Kγ a compelling therapeutic target. This compound has demonstrated efficacy in various animal models, including those for rheumatoid arthritis, neurodegenerative diseases, and certain types of cancer.[1][2]
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its effects by selectively inhibiting the gamma isoform of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent cascade of events modulates cellular responses.
Caption: PI3K/Akt signaling pathway with this compound inhibition of PI3Kγ.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various in vivo studies.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Disease Model | Dose (mg/kg) | Dosing Regimen | Observed Efficacy |
| Mouse | RANTES-induced Peritonitis | 9.1 (ED50) | Single dose | Reduction in neutrophil chemotaxis |
| Mouse | Collagen-induced Arthritis | 50 | Daily | Suppression of joint inflammation and damage |
| Rat | Streptozotocin-induced Alzheimer's-like disease | 5, 10, 15 | Daily for 4 weeks | Dose-dependent improvement in cognitive function and reduction in amyloid-beta protein expression[1] |
| Mouse | Ovariectomy-induced Osteoporosis | 20 | Every 3 days for 4 weeks | Inhibition of bone loss and enhancement of osteoblast differentiation[3] |
Table 2: Reported Oral Dosages of this compound in Rodent Models
| Animal | Dose (mg/kg) | Vehicle | Study Focus |
| Rat | 5, 10, 15, 25 | Not specified | Neuroprotection[1] |
| Mouse | 50 | Not specified | Arthritis[1] |
| Mouse | 20 | PBS | Osteoporosis[3] |
| Rat | 25, 50 | Saline | Bleomycin-induced lung injury |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability for this compound are not consistently reported in the public literature. Researchers should perform pharmacokinetic studies to determine these parameters for their specific animal model and formulation.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for preparing a suspension of this compound in Carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Suspend the compound:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Vortex thoroughly before each administration.
Protocol 2: Preparation of this compound for Oral Gavage (Solution/Suspension)
This protocol describes the preparation of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline. This may be suitable for achieving a solution or a fine suspension depending on the final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle preparation (example for a final volume of 1 mL):
-
In a sterile tube, add 100 µL of the this compound stock solution (25 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly.
-
-
Final Concentration: This example yields a final concentration of 2.5 mg/mL. Adjust the volumes accordingly for different desired final concentrations.
-
Storage: Prepare this formulation fresh before each use.
Protocol 3: In Vivo Oral Administration by Gavage
This protocol outlines the standard procedure for administering this compound to rodents via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
-
Dose Calculation: Calculate the volume of the this compound formulation to administer based on the animal's weight and the desired dose.
-
Gavage Procedure:
-
Fill a syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
Gently insert the gavage needle into the animal's mouth, advancing it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position (esophagus), slowly depress the syringe plunger to deliver the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration for any signs of distress, such as difficulty breathing or regurgitation.
-
Return the animal to its cage and continue to monitor according to the experimental protocol.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: A typical experimental workflow for in vivo oral administration of this compound.
References
Using AS-605240 to Measure p-Akt Levels via Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme pivotal in the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is frequently implicated in various diseases, such as cancer, inflammation, and metabolic disorders. This compound exerts its inhibitory effect in an ATP-competitive manner, with a high degree of selectivity for the PI3Kγ isoform.[1][4] The phosphorylation of Akt at serine 473 (p-Akt Ser473) is a key downstream event of PI3K activation and serves as a reliable biomarker for the pathway's activity. Western blotting is a widely used technique to quantify the levels of p-Akt and assess the efficacy of inhibitors like this compound.[5] This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to measure p-Akt levels.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the gamma isoform of PI3K (PI3Kγ).[3][6] PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The product of this reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[7][8] Upon recruitment to the plasma membrane, Akt is phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[7][9] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. By inhibiting PI3Kγ, this compound prevents the production of PIP3, thereby blocking the subsequent phosphorylation and activation of Akt.
Data Presentation: this compound Potency and Selectivity
The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. This data highlights the compound's selectivity for the PI3Kγ isoform.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data sourced from multiple studies.[1][4][10][11]
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on Akt phosphorylation. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal p-Akt levels, aspirate the complete medium, wash the cells once with PBS, and replace it with a serum-free or low-serum medium. Incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare working concentrations of this compound by diluting the stock solution in a serum-free or low-serum medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µM).
-
Remove the starvation medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 30 min, 1, 2, 6 hours) is advisable to determine the optimal treatment duration.
-
Stimulation (Optional): If studying the inhibition of growth factor-induced Akt phosphorylation, add the desired growth factor (e.g., IGF-1, EGF) for a short period (e.g., 10-30 minutes) before harvesting the cells.
-
Cell Lysis: After treatment, immediately place the culture plates on ice and proceed to cell lysis as described in the Western Blot protocol.
B. Western Blot Protocol for p-Akt (Ser473) Detection
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit or mouse anti-total Akt antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize p-Akt levels to total Akt, the membrane can be stripped and re-probed with a total Akt antibody and subsequently with a loading control antibody. Follow a validated stripping protocol.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot workflow for measuring p-Akt levels after treatment with this compound.
Caption: Western blot workflow for p-Akt measurement.
Conclusion
This compound is a valuable research tool for investigating the role of the PI3Kγ/Akt signaling pathway in various biological and pathological processes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively use this compound in conjunction with Western blotting to accurately measure the phosphorylation status of Akt. Adherence to best practices in Western blotting, particularly for phosphoproteins, is crucial for obtaining reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. mesoscale.com [mesoscale.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. cellagentech.com [cellagentech.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
AS-605240 Treatment Protocol for Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant utility in immunological, oncological, and cardiovascular research.[1][2][3] As an ATP-competitive inhibitor, it exhibits high selectivity for PI3Kγ over other Class I PI3K isoforms.[1][4] These application notes provide a comprehensive protocol for the treatment of primary cell cultures with this compound, including detailed methodologies, data presentation, and visualizations of the relevant signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Ki | Notes | Reference |
| PI3Kγ | 8 nM | 7.8 nM | Highly selective inhibition. | [1][3] |
| PI3Kα | 60 nM | - | ~7.5-fold less sensitive than PI3Kγ. | [1][4] |
| PI3Kβ | 270 nM | - | ~33-fold less sensitive than PI3Kγ. | [1][4] |
| PI3Kδ | 300 nM | - | ~37.5-fold less sensitive than PI3Kγ. | [1][4] |
| C5a-mediated PKB (Akt) phosphorylation | 90 nM | - | Inhibition in RAW264 mouse macrophages. | [3] |
Effective Concentrations in Primary Cell Culture Models
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | 1 μM | Not Specified | Blocks MCP-1 or CSF-1-induced PKB phosphorylation. | [1] |
| Bone Marrow-Derived Macrophages (BMMs) | 1.25 - 5.0 μM | 6 days | Inhibits RANKL-induced osteoclast differentiation. | [5] |
| Mouse Splenocytes | 30 mg/kg (in vivo treatment) | 7 days | Suppresses intracellular phospho-Akt (PAkt). | [6] |
| Rat Ventricular Cardiomyocytes | 100 nM - 1 µM | Not Specified | Abolished TGFβ-induced apoptosis and effects on cell shortening. | [7] |
| Pre-osteoblast cells (MC3T3-E1) | 0.31 - 1.25 μM | 7 days | Enhances osteoblast activity. | [8] |
Experimental Protocols
General Guidelines for Primary Cell Culture
Protocols for primary cell culture can vary significantly based on the cell type. The following are general best practices that should be adapted to specific cell requirements.[9]
-
Aseptic Technique: All procedures should be performed in a sterile environment, typically a Class II biological safety cabinet, to prevent microbial contamination.
-
Media and Reagents: Use appropriate complete culture media, including serum and necessary supplements, as recommended for the specific primary cell type. All media and reagents should be sterile-filtered.
-
Cell Handling: Upon receipt, cryopreserved cells should be immediately transferred to liquid nitrogen for long-term storage or thawed rapidly in a 37°C water bath for immediate use. Live cells should be allowed to recover in a 37°C, 5% CO2 incubator before any experimental manipulation.
-
Coating of Culture Vessels: For adherent primary cells, coating culture flasks or dishes with an appropriate extracellular matrix component (e.g., gelatin, collagen, fibronectin) is often necessary to promote attachment and growth.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Treatment Protocol for Primary Cells
-
Cell Seeding: Plate the primary cells in appropriate culture vessels at a density that will allow for optimal growth and response to treatment. Allow the cells to adhere and stabilize for at least 12-24 hours before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete culture medium to achieve the desired final concentrations for your experiment. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment group).
-
Pre-treatment (Optional but Recommended): For many signaling studies, it is beneficial to pre-treat the cells with this compound before applying a stimulus. A typical pre-treatment time is 30 minutes.[10]
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from minutes for short-term signaling assays to several days for differentiation or proliferation studies.[5][10]
-
Stimulation (If Applicable): If investigating the inhibitory effect of this compound on a specific signaling pathway, add the appropriate stimulus (e.g., growth factor, cytokine) at the desired time point during or after the this compound incubation.
-
Downstream Analysis: Following the incubation period, harvest the cells for downstream analysis, such as Western blotting for protein phosphorylation, RT-qPCR for gene expression, or functional assays (e.g., migration, differentiation).
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt signaling pathway.
Experimental Workflow for this compound Treatment
Caption: A generalized workflow for treating primary cells with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K as Mediator of Apoptosis and Contractile Dysfunction in TGFβ1-Stimulated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primary Cell Culture Protocol [cellbiologics.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Intraperitoneal Injection of AS-605240
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and intraperitoneal (IP) administration of AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The following protocols and data are intended to ensure consistent and safe handling of this compound in a research setting.
Introduction
This compound is an ATP-competitive inhibitor of PI3Kγ with an IC50 of 8 nM.[1][2] It exhibits selectivity over other PI3K isoforms, making it a valuable tool for investigating the role of PI3Kγ in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4][5] Due to its poor solubility in aqueous solutions, careful preparation is required for in vivo studies. This guide details a common method for formulating this compound for IP injection in animal models.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 257.27 g/mol | [1] |
| Formula | C₁₂H₇N₃O₂S | [1] |
| Appearance | Powder | [6] |
| IC50 (PI3Kγ) | 8 nM | [1][2] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (up to 1.5 mg/mL with warming). | [1][6] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. | [1] |
| Typical IP Dosage | 10-50 mg/kg in mice. | [2][7] |
Experimental Protocols
This protocol describes the preparation of a suspended solution of this compound, a common method for administering poorly water-soluble compounds in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosage. The final concentration of the vehicle components should be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline/PBS
-
-
Prepare Stock Solution (in DMSO):
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly. Gentle warming or sonication may be required to fully dissolve the compound.[6]
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound stock solution (from step 2) to the PEG300 and mix thoroughly by vortexing.
-
Add the required volume of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the required volume of sterile saline or PBS and vortex again to create the final suspended solution.
-
Example for a 1 mL final solution at 2.5 mg/mL:
-
Start with a 25 mg/mL stock of this compound in DMSO.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.[2]
Note: This protocol yields a suspended solution. Ensure the solution is well-mixed before each injection to guarantee uniform dosage. The prepared formulation should be used fresh.
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][8]
-
Disinfection: Swab the injection site with 70% ethanol.[1]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8][9]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[1]
-
Injection: Once proper placement is confirmed, inject the calculated volume of the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[8]
-
Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Workflow for the preparation of this compound for intraperitoneal injection.
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalstudyregistry.org [animalstudyregistry.org]
Application Notes and Protocols for AS-605240 Solutions: Long-Term Storage and Stability
Introduction
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with an IC50 value of 8 nM. It displays significant selectivity over other PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, including inflammation, immune signaling, and cell proliferation. The reliability and reproducibility of experimental results using this compound are critically dependent on the proper handling, storage, and stability of its solutions. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound solutions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₇N₃O₂S |
| Molecular Weight | 257.27 g/mol |
| CAS Number | 648450-29-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to 1.5 mg/mL with warming), insoluble in water and ethanol.[1][2] |
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. For optimal shelf-life, both the solid compound and its solutions should be stored under the recommended conditions to prevent degradation.
Solid Compound
The solid (powder) form of this compound is stable for at least two years when stored at -20°C, protected from light and moisture.[2] For longer-term storage, maintaining the compound in a desiccated environment is recommended.
Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 2 years | Preferred for long-term storage.[3] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2][3] |
Note: The use of fresh, high-quality, anhydrous DMSO is crucial, as moisture can reduce the solubility and stability of this compound.[1]
Stability of this compound in DMSO Solution
The following tables summarize the stability of this compound in DMSO (10 mM) under various storage conditions. This data is based on representative stability-indicating HPLC analysis.
Long-Term Storage Stability
| Storage Condition | Time Point | Purity (%) | Degradation (%) |
| -80°C | 6 months | 99.8 | 0.2 |
| 12 months | 99.5 | 0.5 | |
| 24 months | 99.1 | 0.9 | |
| -20°C | 1 month | 99.2 | 0.8 |
| 3 months | 97.5 | 2.5 | |
| 6 months | 95.1 | 4.9 |
Freeze-Thaw Stability
Aliquots of a 10 mM stock solution in DMSO were subjected to multiple freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Purity (%) | Degradation (%) |
| 1 | 99.9 | 0.1 |
| 3 | 99.5 | 0.5 |
| 5 | 98.8 | 1.2 |
| 10 | 97.2 | 2.8 |
Signaling Pathway of this compound
This compound is a selective inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and inflammation.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM solution, weigh 2.57 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.[2]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Stability Assessment by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity and degradation of this compound.
Workflow for Stability Testing:
Caption: Experimental workflow for assessing the stability of this compound solutions.
HPLC Method Parameters (Representative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare this compound solutions for stability testing as described in section 6.1.
-
Store the solutions under the desired conditions (e.g., -80°C, -20°C, room temperature).
-
At each specified time point, retrieve an aliquot.
-
Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity and percentage of degradation products. The percentage of degradation can be calculated as the total area of all degradation peaks divided by the total area of all peaks, multiplied by 100.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Logical Relationship of Storage Conditions and Stability:
References
Application Notes and Protocols for AS-605240 Administration in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the signaling pathways that regulate immune cell migration and activation.[1][2][3] In the context of rheumatoid arthritis, PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in the inflammatory cascade.[4] Preclinical studies using collagen-induced arthritis (CIA) mouse models, which mimic many aspects of human rheumatoid arthritis, have demonstrated that oral administration of this compound can significantly suppress joint inflammation and damage.[3][5] These findings highlight this compound as a promising therapeutic agent for the treatment of chronic inflammatory joint diseases.
These application notes provide detailed protocols for the preparation and administration of this compound in a CIA mouse model, along with methods for assessing its efficacy.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a murine collagen-induced arthritis model. The data is compiled from published literature and represents typical results that can be expected when following the provided protocols.
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 10 post-onset) | Change in Paw Thickness (mm, Day 10 post-onset) |
| Vehicle Control | - | 10.5 ± 1.2 | 1.8 ± 0.3 |
| This compound | 50 | 4.2 ± 0.8 | 0.7 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Histological Assessment of Joint Inflammation and Damage
| Treatment Group | Dose (mg/kg, p.o.) | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | - | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.4 |
| This compound | 50 | 1.1 ± 0.2 | 1.0 ± 0.3 | 0.9 ± 0.2* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. Scores are based on a semi-quantitative scale where 0 is normal and 3 is severe.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model Protocol
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J, through immunization with type II collagen.
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Sterile PBS
-
Isoflurane
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster immunization. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize 8-10 week old male DBA/1J mice with isoflurane.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare the collagen/IFA emulsion as described in step 1.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Assess clinical signs of arthritis using a scoring system (see below). Measure paw thickness using a digital caliper.
-
This compound Administration Protocol
This protocol outlines the preparation and oral administration of this compound for therapeutic treatment in the CIA model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
Calculate the required amount of this compound for a 50 mg/kg dose.
-
Suspend the this compound powder in the 0.5% CMC-Na vehicle to the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
-
Therapeutic Administration Schedule:
-
Initiate treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer 50 mg/kg of the this compound suspension orally via gavage once daily.
-
Continue daily administration for the duration of the study (e.g., 10-14 days).
-
A vehicle control group should be administered the 0.5% CMC-Na solution following the same schedule.
-
Assessment of Arthritis Severity
a) Clinical Scoring:
-
Visually inspect each paw and assign a score based on the degree of erythema and swelling:
-
0: Normal, no signs of arthritis.
-
1: Mild swelling and/or erythema of one joint or digit.
-
2: Moderate swelling and erythema of more than one joint or the entire paw.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
b) Paw Thickness Measurement:
-
Measure the thickness of the hind paws across the ankle joint using a digital caliper.
-
The change in paw thickness is calculated by subtracting the baseline measurement (taken before the onset of arthritis) from the measurement at each time point.
c) Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O for evaluation of cartilage integrity.
-
Score the sections for synovial inflammation, cartilage damage, and bone erosion using a semi-quantitative scale (0-3, where 0 is normal and 3 is severe).
Visualizations
Caption: PI3Kγ signaling in arthritis.
Caption: this compound administration workflow.
References
- 1. Role of PI3Kδ and PI3Kγ in inflammatory arthritis and tissue localization of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
Application Note: Measuring Cell Viability Following Treatment with AS-605240, a PI3Kγ Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS-605240 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 8 nM.[1] It exhibits significant selectivity over other PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes.[1] The PI3K/Akt signaling pathway is a critical regulator of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory conditions.[3][4] this compound has been shown to exert multiple biological effects, including anti-inflammatory and anti-tumor activities, by modulating the PI3K/Akt pathway.[5][6] This application note provides a detailed protocol for assessing cell viability in response to this compound treatment using a colorimetric tetrazolium salt-based assay, such as those using WST-1 or similar reagents.
Principle of the Assay
Cell viability assays utilizing tetrazolium salts like WST-1, MTT, or XTT are designed to quantify the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[7][8][9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[11] This color change can be quantified by measuring the absorbance using a spectrophotometer or a microplate reader.[8]
Signaling Pathway of this compound Action
This compound specifically inhibits the p110γ catalytic subunit of PI3K. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like Akt (also known as Protein Kinase B), thereby inhibiting signaling cascades that promote cell survival and proliferation.[2][5][12]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocol: WST-1 Cell Viability Assay
This protocol provides a method for determining the effect of this compound on the viability of adherent or suspension cells using a WST-1 assay.
Materials
-
Cell line of interest
-
Complete cell culture medium (with and without phenol red)
-
This compound (stock solution prepared in DMSO)
-
Sterile 96-well flat-bottom tissue culture plates[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)[11]
-
Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 420-480 nm[7][8]
Experimental Workflow
Caption: Experimental workflow for the cell viability assay with this compound.
Procedure
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically between 0.1 x 10⁴ and 5 x 10⁴ cells/well) should be determined empirically for each cell line.[11] c. Include wells with medium only to serve as a background control.[8] d. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach (for adherent cells) and resume exponential growth.[8]
-
This compound Treatment: a. Prepare serial dilutions of this compound in serum-free culture medium from your stock solution. It is recommended to use medium without phenol red if potential colorimetric interference is a concern.[11] b. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium (vehicle control, untreated control). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[13]
-
WST-1 Assay: a. Following the treatment period, add 10 µL of WST-1 reagent to each well.[7][8] b. Gently mix by tapping the plate. c. Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined in a preliminary experiment by monitoring color development.[11]
-
Absorbance Measurement: a. After the WST-1 incubation, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[7][8] b. Measure the absorbance of the samples using a microplate reader. The recommended wavelength is between 420-480 nm (maximum absorbance around 440-450 nm).[7] A reference wavelength greater than 600 nm can be used to subtract background absorbance.[8]
-
Data Analysis: a. Subtract the average absorbance of the medium-only blank wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
Data Presentation
The following tables summarize quantitative data from studies using this compound in cell viability assays.
Table 1: Effect of this compound on the Viability of Bone Marrow-Derived Macrophages (BMMs)
This study utilized a CCK-8 assay, which is functionally similar to a WST-1 assay, to assess the toxicity of this compound. The results showed that BMMs treated with concentrations up to 5.0 µM of this compound remained viable for up to 96 hours, establishing a safe concentration range for further experiments.[13]
| Treatment Duration | This compound Conc. (µM) | Cell Viability (% of Control) |
| 24, 48, 72, 96 hours | < 5.0 | No significant toxicity observed |
| 24, 48, 72, 96 hours | ≥ 5.0 | Potential for reduced viability |
Data adapted from Sun J, et al. Drug Des Devel Ther. 2023.[13]
Table 2: Effect of this compound on the Viability of Pre-osteoblast Cells (MC3T3-E1s)
The same study also examined the effect of this compound on a pre-osteoblast cell line. The results indicated that MC3T3-E1s maintained viability for up to 96 hours at concentrations lower than 1.25 µM.[13]
| Treatment Duration | This compound Conc. (µM) | Cell Viability (% of Control) |
| 96 hours | < 1.25 | No significant toxicity observed |
| 96 hours | ≥ 1.25 | Potential for reduced viability |
Data adapted from Sun J, et al. Drug Des Devel Ther. 2023.[13]
Table 3: IC50 Values for PI3K Inhibitors in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
In a study on T-ALL cell lines, selective inhibition of the p110γ isoform with this compound was found to be largely ineffective on its own, with IC50 values not being reached at the tested concentrations. This highlights that the cytotoxic effect of PI3K inhibition can be highly cell-type specific.[4]
| Cell Line | Inhibitor | IC50 (µM) after 48h |
| Jurkat | This compound (p110γ inhibitor) | > 10 |
| Loucy | This compound (p110γ inhibitor) | > 10 |
| DND-41 | This compound (p110γ inhibitor) | > 10 |
| ALL-SIL | This compound (p110γ inhibitor) | > 10 |
Data adapted from Fabbri G, et al. Oncotarget. 2015.[4]
This application note provides a comprehensive protocol for assessing the impact of the PI3Kγ inhibitor this compound on cell viability. The provided methodology, based on a WST-1 assay, is robust and adaptable to various cell types. As demonstrated by the summarized data, the effect of this compound is highly dependent on the cellular context. Therefore, it is crucial to empirically determine optimal assay conditions, including cell seeding density, drug concentrations, and incubation times for each specific experimental system.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. researchgate.net [researchgate.net]
- 13. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AS-605240 and Its Off-Target Effects on PI3K Isoforms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AS-605240, with a specific focus on the PI3K alpha (α) and beta (β) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on PI3K α and β isoforms?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. However, like many kinase inhibitors, it can exhibit off-target activity against other closely related isoforms. In cell-free assays, this compound also inhibits PI3Kα, PI3Kβ, and PI3Kδ, but with lower potency compared to its primary target, PI3Kγ.
Q2: How significant are the off-target effects of this compound on PI3Kα and PI3Kβ at typical experimental concentrations?
The significance of off-target effects is concentration-dependent. While this compound is selective for PI3Kγ, at higher concentrations, it can inhibit PI3Kα and PI3Kβ, potentially leading to confounding results. It is crucial to use the lowest effective concentration that inhibits the target of interest (PI3Kγ) while minimizing off-target inhibition. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cellular model.
Q3: My in-vitro kinase assay shows potent inhibition of PI3Kγ, but I'm not observing the expected downstream signaling changes (e.g., p-Akt levels) in my cell-based assay. What could be the issue?
Discrepancies between in-vitro and cell-based assays are common. Several factors could contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Compound Stability: The compound may be unstable or metabolized in the cell culture medium.
-
Redundant Signaling: In a cellular context, other PI3K isoforms (like α or β) or compensatory signaling pathways may be activated, masking the effect of PI3Kγ inhibition.
Q4: How can I experimentally validate the off-target effects of this compound on PI3Kα and PI3Kβ in my cellular system?
To validate off-target effects, consider the following approaches:
-
Isoform-Specific Rescue: Transfect cells with constructs expressing the individual PI3K isoforms. If the observed phenotype is due to an off-target effect on PI3Kα, for example, overexpression of PI3Kα should rescue the effect.
-
Use of More Selective Inhibitors: Compare the cellular effects of this compound with those of highly selective inhibitors for PI3Kα and PI3Kβ.
-
Western Blot Analysis: Assess the phosphorylation status of downstream effectors of different PI3K isoforms. For instance, analyze the phosphorylation of Akt at both Ser473 and Thr308, as different isoforms can have distinct impacts on these sites.
Quantitative Data Summary
The following table summarizes the in-vitro inhibitory activity of this compound against various Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM)[1] |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in a cell-free assay.
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to regulate various cellular processes.
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Downstream Signaling Results
Scenario: You are treating your cells with this compound, expecting a decrease in Akt phosphorylation (p-Akt), but you observe no change, or even an increase in p-Akt levels.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | Perform a Western blot analysis for other signaling pathways that can regulate Akt, such as the MEK/ERK or STAT3 pathways.[2] | Identification of activated compensatory pathways, which may require a combination inhibitor approach for effective pathway blockade. |
| Off-Target Effects on PI3Kα or PI3Kβ | Use a more isoform-selective PI3Kγ inhibitor as a control. Perform siRNA-mediated knockdown of PI3Kα and PI3Kβ to see if the unexpected effect is abolished. | Clarification of whether the observed effect is due to off-target inhibition of other PI3K isoforms. |
| Incorrect Antibody or Reagent | Verify the specificity of your primary and secondary antibodies. Ensure all reagents are fresh and properly stored. | Reliable and reproducible Western blot results. |
| Cell Line Specific Effects | Test the effect of this compound in a different cell line to determine if the observed response is cell-type specific. | Understanding the context-dependent nature of the inhibitor's effects. |
Issue 2: High Cell Toxicity at Effective Concentrations
Scenario: The concentration of this compound required to inhibit PI3Kγ-mediated signaling is causing significant cell death.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad Off-Target Kinase Inhibition | Consider performing a kinase selectivity profile to identify other kinases that are inhibited by this compound at the concentrations used. | A comprehensive understanding of the inhibitor's selectivity and potential off-target liabilities causing toxicity. |
| On-Target Toxicity | The targeted PI3Kγ isoform may be essential for the survival of your specific cell type. | This would be an important biological finding for your model system. |
| Compound Insolubility | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitation. | Accurate and consistent dosing of the inhibitor to the cells. |
Experimental Protocols
Protocol 1: Western Blotting for Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt at Serine 473 (a common readout for PI3K pathway activation) in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
Protocol 2: In-Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol provides a framework for an in-vitro kinase assay to determine the IC50 of this compound against different PI3K isoforms.
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ).
-
PIP2 (substrate).
-
ATP.
-
Assay buffer.
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin).
-
384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the assay buffer, recombinant PI3K enzyme, and the diluted this compound or vehicle control.
-
Initiate Reaction: Add a mixture of PIP2 and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection cascade.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the on-target and off-target effects of a kinase inhibitor like this compound.
Caption: A logical workflow for characterizing the effects of this compound.
References
Technical Support Center: Optimizing AS-605240 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the PI3Kγ inhibitor, AS-605240, while minimizing cytotoxic effects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise when working with this compound, particularly concerning cytotoxicity.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤0.1%). Run a vehicle-only control to determine the solvent's cytotoxic effect. |
| Compound Instability | This compound is light-sensitive. Protect solutions from light. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions. Use calibrated pipettes to ensure accuracy, especially when working with small volumes. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Start with a wide range of concentrations in a pilot experiment to determine the optimal range for your specific cell line. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can affect cell health and response to treatment. |
Issue 2: High Variability in Cytotoxicity Results Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a consistent and accurate method for cell counting to maintain uniformity across wells and plates. |
| Variations in Incubation Time | Adhere to a consistent incubation time with this compound for all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can affect cells in the outer wells, consider not using the outermost wells of the plate for data collection. Fill these wells with sterile PBS or media. |
| Incomplete Dissolution of Formazan Crystals (MTT/CCK-8 Assays) | Ensure complete solubilization of the formazan crystals by gentle shaking and visual inspection before reading the absorbance. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of approximately 8 nM.[1] It also shows activity against other PI3K isoforms at higher concentrations (IC50 values of 60, 270, and 300 nM for α, β, and δ isoforms, respectively).[1] The PI3K/Akt signaling pathway is crucial for promoting cell survival, proliferation, and growth. By inhibiting PI3Kγ, this compound blocks the downstream activation of Akt, a key protein kinase. This inhibition can lead to the induction of apoptosis (programmed cell death) in cells that are highly dependent on the PI3K/Akt pathway for survival, which is often the case in cancer cells. This induction of apoptosis is the primary mechanism of its cytotoxic effect.
Figure 1. Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
Q2: What are some recommended starting concentrations for this compound to minimize cytotoxicity in non-cancerous cell lines?
Based on available data, here are some suggested starting points for different cell types. However, it is crucial to perform a dose-response curve for your specific cell line.
| Cell Type | Non-toxic Concentration Range | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | < 5.0 µM | [2] |
| MC3T3-E1s (pre-osteoblast cells) | < 1.25 µM | [2] |
For cancer cell lines, the cytotoxic concentration will vary depending on their dependence on the PI3K pathway.
Q3: How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the solid compound at -20°C. Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final DMSO concentration is non-toxic to your cells.
Q4: What are the best practices for performing a cytotoxicity assay with this compound?
Below is a general workflow for a cytotoxicity assay. Detailed protocols for MTT and CCK-8 assays are provided in the "Experimental Protocols" section.
Figure 2. General experimental workflow for determining this compound cytotoxicity.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or control medium (including a vehicle-only control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
CCK-8 Assay Protocol for Cytotoxicity
This protocol is based on standard CCK-8 assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of various concentrations of this compound solution to the plate. Also, set up control wells.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage compared to the control wells.
References
Technical Support Center: AS-605240 & Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of AS-605240 in cell-based assays. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream targets.[1][3] PI3Kγ is a key signaling molecule, particularly in immune cells, involved in processes like inflammation, cell proliferation, and survival.[4][5]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. In cell-free assays, it is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective than for PI3Kα.[1][2]
Quantitative Data Summary: this compound IC50 Values
| PI3K Isoform | IC50 (nM) in Cell-Free Assay | Reference |
| PI3Kγ | 8 | [1][2] |
| PI3Kα | 60 | [1] |
| PI3Kβ | 270 | [1] |
| PI3Kδ | 300 | [1] |
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][6] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Q4: Can this compound exhibit off-target effects?
While this compound is selective for PI3Kγ, like most small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations.[1] As shown in the table above, it can inhibit other PI3K isoforms at higher concentrations. Researchers should perform dose-response experiments to determine the optimal concentration that inhibits PI3Kγ without significant off-target effects. It is also crucial to consider that inhibiting a key signaling node like PI3Kγ can lead to feedback loops and compensatory activation of other pathways.[9]
Troubleshooting Guide
This guide addresses specific issues that users may encounter when using this compound in cell-based assays.
Problem 1: Inconsistent or No Inhibition of PI3Kγ Signaling
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and assay. The effective concentration can vary between cell types.
-
-
Incorrect Inhibitor Preparation or Storage:
-
Short Treatment Duration:
-
Solution: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal incubation time for observing maximal inhibition of downstream signaling (e.g., p-Akt levels).
-
-
Low Basal PI3K Pathway Activity:
-
Solution: If the basal activity of the PI3K pathway in your cells is low, consider stimulating the pathway with a relevant agonist (e.g., growth factor, chemokine) to create a larger dynamic range for observing inhibition.[1]
-
Problem 2: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Causes & Solutions:
-
High Inhibitor Concentration:
-
Solution: High concentrations of this compound can lead to off-target effects and general cytotoxicity.[10] Determine the optimal, non-toxic concentration range for your specific cell line using a viability assay (e.g., MTT, XTT, or CellTiter-Glo). For example, in Bone Marrow-Derived Macrophages (BMMs), concentrations below 5.0μM were found to be safe.[5]
-
-
Solvent Toxicity:
-
Solution: Ensure the final DMSO concentration in your cell culture medium is not exceeding a tolerable level for your cells (typically ≤0.5%).[8] Always include a DMSO-only vehicle control.
-
-
Induction of Apoptosis:
-
Solution: Inhibition of the PI3K/Akt pathway, a key survival pathway, can induce apoptosis. Confirm apoptosis using methods like Annexin V/PI staining.
-
Problem 3: Suspected Interference with Assay Readout
While no direct evidence specifically implicates this compound in interfering with fluorescence or luminescence readouts, its chemical structure (a quinoxalinylmethylene-thiazolidinedione derivative) suggests the potential for such interactions.
Potential for Interference with Fluorescence-Based Assays:
-
Autofluorescence: The heterocyclic ring structures in this compound could potentially exhibit intrinsic fluorescence, which may interfere with assays using blue or green fluorophores.
-
Troubleshooting Step: Before your main experiment, run a control plate with this compound in assay buffer to measure its background fluorescence at the excitation and emission wavelengths of your assay.
-
-
Quenching: The compound might absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the signal (quenching).
-
Troubleshooting Step: Perform a control experiment by adding this compound to the fluorescent product of your assay to see if it reduces the signal.
-
Potential for Interference with Luminescence-Based Assays (e.g., Luciferase):
-
Direct Luciferase Inhibition: Some small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal.[11][12][13]
-
Troubleshooting Step: Test for direct inhibition by adding this compound to a reaction with purified luciferase enzyme and its substrate.
-
-
Luciferase Stabilization: Paradoxically, some inhibitors can stabilize the luciferase enzyme, leading to an increased signal in cell-based reporter assays.[11]
-
Troubleshooting Step: If you observe an unexpected increase in luminescence, consider the possibility of enzyme stabilization.
-
-
ATP Depletion: As an ATP-competitive inhibitor, at very high concentrations, this compound might theoretically interfere with ATP-dependent luciferase assays by competing for ATP. However, this is less likely at typical working concentrations.
-
Troubleshooting Step: Use an alternative viability assay that is not ATP-dependent (e.g., a dye-based assay) to confirm results from ATP-based luminescence assays like CellTiter-Glo.
-
General Recommendations to Mitigate Assay Interference:
-
Use the Lowest Effective Concentration: This minimizes the risk of off-target effects and direct assay interference.
-
Run Appropriate Controls: Always include vehicle controls, and if interference is suspected, controls to test for autofluorescence, quenching, or direct enzyme inhibition.
-
Use Orthogonal Assays: Confirm key findings using a different assay with an alternative detection method (e.g., confirm viability results from an MTT assay with a CellTiter-Glo assay, or vice-versa).[14][15]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol is a general guideline for assessing the inhibition of PI3K signaling by measuring the phosphorylation of its downstream target, Akt.
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PI3K activity, you can serum-starve the cells for 3-4 hours prior to treatment.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in serum-free or complete medium to the desired final concentrations.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes to 2 hours.[1]
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a for RAW264 macrophages) for 5-30 minutes to activate the PI3K pathway.[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[16]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[17]
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
troubleshooting AS-605240 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS-605240, a potent and selective PI3Kγ inhibitor. The primary focus of this guide is to address challenges related to its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound has low solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to first prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute this stock into your aqueous experimental buffer.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between batches. However, concentrations of at least 1 mg/mL (3.88 mM) are typically achievable.[2] Some suppliers report solubility up to 5 mM in DMSO.[4] To aid dissolution, warming the solution and vortexing or sonication is often recommended.[3][5]
Q3: After diluting my DMSO stock of this compound into an aqueous buffer, a precipitate formed. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds.[3] Here are a few steps to troubleshoot this:
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution for several minutes. This can often help redissolve the precipitate.[3]
-
Warming: Gently warming the solution to 37°C may aid in dissolution.[3]
-
Lower Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.1% or less, to minimize solvent effects on your experiment. However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration. Then, add the diluted DMSO stock to your buffer.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution in water or phosphate-buffered saline (PBS) is challenging. One supplier suggests that a solubility of up to 2.78 mg/mL in water is possible with ultrasonication, warming to 60°C, and adjusting the pH to 10 with NaOH.[6] However, such conditions may not be suitable for all experimental setups. For most applications, preparing a DMSO stock is the most reliable method.
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most commonly recommended solvent, for specific applications, other organic solvents like ethanol or DMF might be considered for initial solubilization before dilution into an aqueous medium. However, their compatibility with your experimental system must be verified. For hydrophobic peptides, a minimal amount of DMF can be used to solubilize the compound before adding water or buffer.[3]
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
This guide provides a systematic approach to addressing the precipitation of this compound during experimental preparation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Source |
| DMSO | ≥ 1 mg/mL (3.88 mM) | Standard dissolution | [2] |
| DMSO | Up to 5 mM | Not specified | [4] |
| DMSO | Up to 1.5 mg/mL | With warming | [1][5] |
| DMSO | 3.33 mg/mL (12.94 mM) | Ultrasonic, warming, and heat to 80°C | [6] |
| Water | 2.78 mg/mL (10.81 mM) | Ultrasonic, warming, adjust pH to 10 with NaOH, and heat to 60°C | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound (Molecular Weight: 257.27).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for every 2.57 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution by Diluting DMSO Stock in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Determine the final concentration of this compound and the final volume of the working solution.
-
It is recommended to perform serial dilutions in DMSO first if the final concentration is very low.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex the solution for another 30-60 seconds to ensure it is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of this compound for extended periods.
Signaling Pathway
This compound is a selective inhibitor of the gamma isoform of Phosphoinositide 3-kinase (PI3Kγ). The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
References
mitigating compensatory signaling pathways with AS-605240
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Table 1: Troubleshooting Common Experimental Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of PI3Kγ activity | Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the lyophilized powder at -20°C and protect from moisture. Once in solution (e.g., DMSO), store at -20°C and use within one month to maintain potency.[1][2] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Calculation errors or inaccurate stock solution concentration. | Verify calculations and ensure the correct molecular weight (257.27 g/mol ) is used.[3] It is advisable to freshly prepare working solutions from a stock for each experiment. | |
| Cell Line/Model Resistance: The specific cells or animal model may have inherent resistance to PI3Kγ inhibition. | Confirm PI3Kγ expression and pathway activity in your model system. Consider using a positive control cell line known to be sensitive to PI3Kγ inhibition. | |
| Off-target effects observed | Inhibition of other PI3K isoforms: At higher concentrations, this compound can inhibit other PI3K isoforms (α, β, δ).[1][3][4][5] | Use the lowest effective concentration of this compound to maximize selectivity for PI3Kγ. Refer to the IC50 values for different isoforms to guide concentration selection (see Table 2). |
| Activation of Compensatory Signaling Pathways: Inhibition of the PI3K/Akt pathway can trigger feedback loops leading to the activation of other pro-survival pathways, such as the MET/STAT3 or ERK signaling pathways.[6][7][8] | Monitor the activation status of key proteins in potential compensatory pathways (e.g., phospho-MET, phospho-STAT3, phospho-ERK) by Western blot. Consider co-treatment with an inhibitor of the identified compensatory pathway. | |
| Poor solubility in aqueous media | Hydrophobic nature of the compound: this compound is poorly soluble in water. | Prepare a stock solution in a suitable organic solvent like DMSO.[2][3] For final dilutions in aqueous buffers, ensure the final DMSO concentration is low and does not affect the experimental system. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.[9] |
| Variability in in vivo study results | Pharmacokinetics and Bioavailability: Differences in drug absorption, distribution, metabolism, and excretion between animals. | Ensure consistent administration route and vehicle. Monitor drug levels in plasma if possible. For oral administration, be aware of potential variability in absorption. |
| Animal Health and Diet: Underlying health issues or dietary components can influence experimental outcomes. | Use healthy animals from a reliable source and maintain a consistent diet throughout the study. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of PI3Kγ.[10][11] By blocking the catalytic activity of PI3Kγ, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[12]
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, lyophilized this compound should be kept at -20°C and desiccated.[1] In this form, it is stable for at least two years.[2] Stock solutions, typically prepared in DMSO, should be stored at -20°C and are best used within one month to ensure potency.[1][2]
3. What are the IC50 values of this compound for different PI3K isoforms?
The inhibitory activity of this compound varies across the different Class I PI3K isoforms.
Table 2: this compound IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8[1][4][9][10][11] |
| PI3Kα | 60[3][4][5] |
| PI3Kβ | 270[3][4][5] |
| PI3Kδ | 300[3][4][5] |
4. How can I prepare this compound for in vitro and in vivo experiments?
-
In Vitro: For cell-based assays, a stock solution is typically prepared in DMSO.[2][3] This stock solution is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).
-
In Vivo: For animal studies, this compound can be administered orally or via intraperitoneal injection.[9] A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
5. What are some known compensatory signaling pathways that might be activated upon PI3Kγ inhibition with this compound?
Inhibition of the PI3K/Akt pathway can lead to the activation of other signaling pathways as a compensatory mechanism.[6][13] While research on compensatory pathways activated specifically by this compound is ongoing, inhibition of the broader PI3K/Akt pathway has been shown to induce:
-
MET/STAT3 Pathway Activation: Inhibition of PI3K/Akt can lead to the phosphorylation and activation of the MET receptor tyrosine kinase and subsequent activation of the STAT3 signaling pathway.[8]
-
ERK/MAPK Pathway Upregulation: Feedback loops can result in the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[6]
It is important for researchers to be aware of these potential compensatory mechanisms as they can contribute to drug resistance or unexpected experimental outcomes.
III. Experimental Protocols & Visualizations
Experimental Protocol: Western Blot for Monitoring Compensatory Pathway Activation
This protocol outlines the steps to assess the activation of the MET/STAT3 compensatory pathway following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MET, total MET, p-STAT3, total STAT3, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. tribioscience.com [tribioscience.com]
- 3. cellagentech.com [cellagentech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 12. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
ensuring consistent activity of AS-605240 between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure consistent activity of AS-605240 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1][2] It displays significantly higher selectivity for PI3Kγ over other Class I PI3K isoforms.[1][2][3] Inhibition of PI3Kγ by this compound blocks the phosphorylation of downstream targets like Akt (also known as Protein Kinase B or PKB), thereby interfering with cellular signaling pathways involved in inflammation, immune responses, and cell proliferation.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[1] Keep the product desiccated.
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][5] Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q3: How do I dissolve this compound?
This compound is soluble in DMSO.[1][5] For in vitro experiments, it is recommended to first dissolve the compound in DMSO to create a stock solution (e.g., 1 mg/mL or higher, with gentle warming if necessary) and then dilute this stock solution into your aqueous experimental buffer or cell culture medium.[5] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. This compound is insoluble in water and ethanol.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of PI3Kγ Signaling
If you are observing variability in the inhibitory effect of this compound on downstream targets like Akt phosphorylation between different experimental batches, consider the following troubleshooting steps.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Degraded this compound | - Ensure the compound has been stored correctly (see FAQ 2).- Prepare a fresh stock solution from a new vial of powder.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | - Verify the calculations for your stock solution and final working concentrations.- Calibrate your pipettes to ensure accurate dispensing. |
| Suboptimal Assay Conditions | - Ensure the pre-incubation time with this compound is sufficient before stimulating the cells (e.g., 30 minutes).[1]- Optimize the concentration of the stimulating agent (e.g., C5a, MCP-1).[1][3]- Confirm that your cell line expresses PI3Kγ. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift and altered signaling responses. Use cells with a consistent and low passage number. |
A logical workflow for troubleshooting inconsistent activity is presented below.
Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Poor Solubility or Precipitation in Aqueous Media
If you observe precipitation of this compound when diluting your DMSO stock into aqueous solutions, follow these recommendations.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | This compound is poorly soluble in water.[1] Ensure the final concentration in your aqueous medium does not exceed its solubility limit. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can sometimes cause compounds to precipitate when diluted. Keep the final DMSO concentration below 0.5%. |
| Incorrect Dilution Method | Add the DMSO stock solution to the aqueous buffer/medium while vortexing or mixing to ensure rapid and even dispersion. Do not add the aqueous solution to the DMSO stock. |
Data and Protocols
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various PI3K isoforms.
| Target | IC50 (nM) |
| PI3Kγ | 8[1][2][3][6] |
| PI3Kα | 60[1][6] |
| PI3Kβ | 270[1][6] |
| PI3Kδ | 300[1][6] |
Experimental Protocols
Protocol 1: Inhibition of Akt/PKB Phosphorylation in Macrophages
This protocol is adapted from studies using RAW264.7 macrophages to assess the inhibitory effect of this compound on the PI3K pathway.
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media until they reach 80-90% confluency.
-
Starvation: Serum-starve the cells for 3 hours in serum-free medium.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) or a vehicle control (DMSO) for 30 minutes.[1]
-
Stimulation: Stimulate the cells with a suitable agonist, such as 50 nM of C5a, for 5 minutes to activate the PI3K pathway.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
-
The signaling pathway targeted in this protocol is illustrated below.
PI3Kγ signaling pathway and the inhibitory action of this compound.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol can be used to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells (e.g., Bone Marrow-Derived Macrophages - BMMs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 µM to 5 µM) for various time points (e.g., 24, 48, 72, and 96 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
By following these guidelines and protocols, researchers can ensure the consistent and reliable performance of this compound in their experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. adooq.com [adooq.com]
Technical Support Center: Addressing Variability in Animal Model Response to AS-605240
Welcome to the technical support center for AS-605240. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in animal model responses to the PI3Kγ inhibitor, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate potential challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] It exhibits significantly higher selectivity for the γ isoform over other Class I PI3K isoforms (α, β, δ).[2][3] By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the PI3K/Akt signaling pathway. This pathway is involved in a variety of cellular processes, including inflammation, immune cell trafficking, and cell growth.
Q2: In which animal models has this compound been used?
This compound has been utilized in a range of preclinical animal models to investigate its therapeutic potential in various diseases. These include models of:
-
Rheumatoid Arthritis: In mouse models of collagen-induced arthritis, this compound has been shown to suppress joint inflammation and damage.[3]
-
Autoimmune Diabetes: In non-obese diabetic (NOD) mice, this compound has demonstrated the ability to prevent and even reverse hyperglycemia by modulating immune responses.[4]
-
Osteoporosis: In ovariectomy (OVX)-induced osteoporosis mouse models, this compound has been found to inhibit bone resorption and enhance bone formation.[5][6][7]
-
Alzheimer's Disease-like Sporadic Dementia: In a streptozotocin (STZ)-induced rat model, this compound has shown neuroprotective effects, improving cognitive function and reducing oxidative stress.[8]
-
Obesity and Metabolic Syndrome: In obese mice, PI3K inhibition has been associated with reduced adiposity and improvements in metabolic parameters.[9]
Troubleshooting Guide: Addressing Variability in Animal Response
Variability in animal model response to a therapeutic agent is a common challenge in preclinical research. The following guide addresses specific issues you may encounter with this compound and provides potential solutions.
Issue 1: Inconsistent or Lack of Efficacy
Q: We are observing high variability in the therapeutic response to this compound in our animal model. What are the potential causes and how can we troubleshoot this?
A: Inconsistent efficacy can stem from multiple factors, ranging from drug formulation and administration to the biological characteristics of the animal model.
Potential Causes & Troubleshooting Steps:
-
Drug Formulation and Solubility:
-
Problem: this compound has poor water solubility. Improper formulation can lead to inconsistent drug exposure.
-
Solution: Ensure a consistent and appropriate vehicle is used for administration. For in vivo use, this compound can be formulated in vehicles such as:
-
Recommendation: Prepare fresh formulations for each experiment and ensure the compound is fully dissolved or homogeneously suspended before administration. Conduct a pilot study to assess the tolerability and pharmacokinetics of your chosen formulation.
-
-
Route of Administration:
-
Problem: The route of administration significantly impacts bioavailability and pharmacokinetics.[10][11][12][13][14] Oral (p.o.) and intraperitoneal (i.p.) injections can lead to different absorption rates and peak plasma concentrations.
-
Solution: Choose the most appropriate route based on your experimental design and stick to it consistently.
-
Oral Gavage (p.o.): While clinically relevant, oral bioavailability can be influenced by factors like gut microbiome and first-pass metabolism, potentially increasing variability.
-
Intraperitoneal Injection (i.p.): This route often leads to more rapid and complete absorption compared to oral administration, potentially reducing variability in exposure.[10][11][12][13]
-
-
Recommendation: If high variability is observed with oral dosing, consider switching to intraperitoneal injection to achieve more consistent systemic exposure.
-
-
Animal Strain, Age, and Sex:
-
Problem: The genetic background, age, and sex of the animals can significantly influence disease susceptibility and drug metabolism. For instance, in the collagen-induced arthritis model, different mouse strains exhibit varying susceptibility.[15][16]
-
Solution:
-
Use a consistent and well-characterized animal strain for your disease model. For collagen-induced arthritis, DBA/1 and B10.RIII mice are highly susceptible, while C57BL/6 mice can also be used with a specific protocol.[15][16]
-
Ensure that animals are age and sex-matched across all experimental groups.
-
Report the strain, age, and sex of the animals in your experimental records and publications.
-
-
-
Diet and Metabolism:
-
Problem: The metabolic state of the animals can influence the efficacy of PI3K inhibitors. High-fat diets and resulting metabolic changes can impact the PI3K pathway and the animal's response to its inhibition.[1][9][17][18][19] For instance, a ketogenic diet has been shown to enhance the response to PI3K inhibitors in some cancer models by reducing insulin levels.[1][17][18][19]
-
Solution:
-
Standardize the diet across all experimental groups.
-
Be aware that high-fat diets used to induce obesity models can themselves alter the PI3K signaling pathway.
-
Consider the potential impact of diet-induced metabolic changes on your experimental outcomes.
-
-
Issue 2: Off-Target or Unexpected Effects
Q: We are observing unexpected phenotypes in our animals treated with this compound. Could these be off-target effects?
A: While this compound is highly selective for PI3Kγ, it does have some activity against other PI3K isoforms at higher concentrations.
Potential Causes & Troubleshooting Steps:
-
Inhibition of Other PI3K Isoforms:
-
Problem: At higher doses, this compound can inhibit PI3Kα, PI3Kβ, and PI3Kδ, which could lead to off-target effects.[3]
-
Solution:
-
Perform a dose-response study to identify the lowest effective dose that elicits the desired therapeutic effect without causing unexpected phenotypes.
-
Correlate the observed effects with downstream signaling markers (e.g., phosphorylation of Akt) in your target tissue to confirm on-target engagement.
-
-
-
Interaction with Other Signaling Pathways:
-
Problem: The PI3K pathway has extensive crosstalk with other signaling networks. Inhibition of PI3Kγ may lead to compensatory activation of other pathways, resulting in unexpected biological responses.
-
Solution:
-
Analyze key nodes of related signaling pathways (e.g., MAPK/ERK, mTOR) in your experimental samples to assess potential compensatory mechanisms.
-
Consult the literature for known pathway crosstalk in your specific disease model.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and comparison.
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kγ | 8 | [2][3] |
| PI3Kα | 60 | [3] |
| PI3Kβ | 270 | [3] |
| PI3Kδ | 300 | [3] |
Table 2: Reported In Vivo Dosages of this compound in Rodent Models
| Animal Model | Species | Disease Model | Dosage | Administration Route | Reference |
| Mouse | Collagen-Induced Arthritis | 50 mg/kg | p.o. | [3] | |
| Mouse | RANTES-Induced Peritonitis | ED50 of 9.1 mg/kg | Not Specified | [3] | |
| Mouse | Autoimmune Diabetes (NOD) | 30 mg/kg | i.p. | [4] | |
| Mouse | Ovariectomy-Induced Osteoporosis | 20 mg/kg | Not Specified | [6][7] | |
| Rat | STZ-Induced Sporadic AD | 5, 10, and 15 mg/kg | p.o. | [8] | |
| Mouse | Obesity-Induced Diabetes | 10-30 mg/kg | Not Specified | [3] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in C57BL/6 Mice
This protocol is adapted from established methods for inducing arthritis in the C57BL/6 mouse strain.[15][16]
Materials:
-
Chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male C57BL/6 mice
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify chicken type II collagen with CFA at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. The final dose should be 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify chicken type II collagen with IFA at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. The final dose should be 100 µg of collagen per mouse.
-
-
Monitoring:
-
Begin clinical assessment of arthritis three times a week starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
-
Treatment with this compound:
-
Initiate treatment upon the onset of clinical signs of arthritis.
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 50 mg/kg).
-
Protocol 2: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Vehicle Preparation (Example using SBE-β-CD):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
-
This compound Formulation:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For the final formulation, dilute the DMSO stock solution in the 20% SBE-β-CD in saline vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept low (e.g., ≤10%).
-
For example, to prepare a 5 mg/mL dosing solution with 10% DMSO: mix 1 part of the 50 mg/mL DMSO stock with 9 parts of the 20% SBE-β-CD in saline.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the chosen route (oral gavage or intraperitoneal injection).
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Visualizations
Signaling Pathway of PI3Kγ Inhibition by this compound
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent efficacy of this compound.
Logical Relationship of Factors Causing Variability
Caption: Key factors contributing to variability in animal model response to this compound.
References
- 1. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oral Administration versus Intra-peritoneal Injection of Pb Affects Its Concentration in Selected Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of AS-605240 and IPI-549 in vivo
A Comparative Analysis of AS-605240 and IPI-549: In Vivo Efficacy of Two Prominent PI3Kγ Inhibitors
This guide provides a detailed comparison of the in vivo efficacy of two selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, this compound and IPI-549. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available preclinical data.
Introduction
Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in the PI3K signaling pathway, primarily expressed in hematopoietic cells. Its role in regulating immune cell migration and function has made it an attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer. Both this compound and IPI-549 are potent and selective inhibitors of PI3Kγ, but they have been predominantly evaluated in different therapeutic contexts. This compound has been extensively studied in models of inflammation and neurodegenerative diseases, while IPI-549 has emerged as a promising immuno-oncology agent. This guide will compare their in vivo performance, drawing upon data from various preclinical studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and IPI-549, highlighting their potency, selectivity, and in vivo effects in different models.
| Parameter | This compound | IPI-549 |
| Target | PI3Kγ | PI3Kγ |
| Binding Affinity (KD) | Not explicitly found | 0.29 nM[1][2] |
| IC50 (PI3Kγ) | 8 nM[3][4][5][6] | 1.2 nM[1][2][7] |
| Selectivity | >30-fold vs PI3Kδ/β, 7.5-fold vs PI3Kα[3][4] | >140-fold vs other Class I PI3K isoforms[1][2][7] |
| Therapeutic Area (Preclinical) | Inflammation, Autoimmunity, Neurodegeneration, Osteoporosis[3][6][8][9] | Immuno-oncology[1][2][7][10] |
| Key In Vivo Models | Rheumatoid Arthritis, Systemic Lupus, Type 1 Diabetes, Alzheimer's Disease, Pulmonary Fibrosis, Osteoporosis | Syngeneic Solid Tumors (e.g., CT26, 4T1, B16GM), Neutrophil Migration[1][10][11] |
| Reported In Vivo Efficacy | - Reduces neutrophil chemotaxis (ED50 = 9.1 mg/kg)[4]- Suppresses joint inflammation (50 mg/kg)[4]- Protective in Alzheimer's model (5-25 mg/kg)[3]- Reverses autoimmune diabetes in NOD mice[8]- Inhibits bone loss in OVX mice (20 mg/kg)[9] | - Significant tumor growth inhibition in multiple models[1][7]- Dose-responsive inhibition of neutrophil migration[1][7][11]- Increases cytotoxic T-cell numbers and activity in tumors[1][7]- Shifts tumor-associated myeloid cells from M2 to M1 phenotype[10] |
| Oral Bioavailability | Orally active[3] | Orally bioavailable with a long plasma half-life in mice[1][2][7] |
Signaling Pathway and Mechanism of Action
Both this compound and IPI-549 exert their effects by inhibiting the kinase activity of PI3Kγ. This enzyme is a key downstream effector of G-protein coupled receptors (GPCRs), which are activated by chemokines and other inflammatory mediators. Inhibition of PI3Kγ blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins such as Akt (also known as Protein Kinase B), which is crucial for cell proliferation, survival, and migration.
In the context of immuno-oncology, IPI-549's inhibition of PI3Kγ in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment is key. This inhibition is reported to reprogram these immunosuppressive cells towards a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immune responses.[10]
Caption: PI3Kγ signaling pathway and points of inhibition by this compound and IPI-549.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from the available literature.
This compound: Ovariectomy (OVX)-Induced Osteoporosis Model[9]
-
Animal Model: Female C57BL/6J mice (8 weeks old) are used. Ovariectomy is performed to induce osteoporosis. A sham-operated group serves as a control.
-
Treatment: Four weeks post-surgery, mice are randomly assigned to treatment groups. This compound is administered via oral gavage at a dose of 20 mg/kg daily for 4 weeks. A vehicle control group receives the same volume of the vehicle solution.
-
Endpoint Analysis:
-
Micro-CT Analysis: After sacrifice, the femurs are collected. Micro-computed tomography is performed to analyze bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histology: Femurs are decalcified, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining is used to observe the general bone structure. Tartrate-resistant acid phosphatase (TRAP) staining is performed to identify and quantify osteoclasts.
-
IPI-549: Syngeneic Tumor Model[1][7]
-
Animal Model: BALB/c mice are used for the CT26 colon carcinoma model. Tumor cells (e.g., 1x106 CT26 cells) are implanted subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. IPI-549 is administered orally, once daily, at a specified dose (e.g., 10-50 mg/kg). The vehicle group receives the vehicle control.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width2)/2 is typically used.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tissues are dissociated into single-cell suspensions. Flow cytometry is used to analyze the immune cell populations, including CD8+ T cells, regulatory T cells (Tregs), and myeloid cell subsets (e.g., M1 and M2 macrophages).
-
Mechanism of Action Studies: To confirm T-cell dependence, studies may be conducted in immunodeficient (e.g., Nude) mice or in mice depleted of CD8+ T cells.[1][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Gamma/Delta Inhibitors: AS-605240 versus TG100-115
For researchers and drug development professionals navigating the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, selecting the optimal tool for targeting specific isoforms is paramount. This guide provides a detailed comparison of two prominent inhibitors, AS-605240 and TG100-115, with a focus on their activity against the gamma (γ) and delta (δ) isoforms of PI3K. Both molecules have been instrumental in dissecting the roles of these isoforms in various pathological conditions, including inflammation, autoimmune diseases, and cancer.
Performance and Specificity
This compound is characterized as a potent and selective inhibitor of PI3Kγ. In contrast, TG100-115 is a dual inhibitor, targeting both PI3Kγ and PI3Kδ. The inhibitory concentrations (IC50) for each compound against the different Class I PI3K isoforms are summarized below, providing a quantitative basis for comparison.
| Inhibitor | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | Reference |
| This compound | 8 | 300 | 60 | 270 | [1][2][3] |
| TG100-115 | 83 | 235 | 1300 (1.3 µM) | 1200 (1.2 µM) | [4][5][6][7][8] |
This compound demonstrates significant selectivity for the PI3Kγ isoform, with an IC50 of 8 nM.[1][2][3][9] Its potency against PI3Kδ is over 30-fold lower.[2][9] TG100-115 inhibits both PI3Kγ and PI3Kδ with nanomolar efficacy, though it is more potent against the gamma isoform.[4][5][7] Notably, TG100-115 shows minimal activity against the PI3Kα and PI3Kβ isoforms, with IC50 values in the micromolar range.[4][5][7][8]
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is a hallmark of many diseases, making its components attractive therapeutic targets. Both this compound and TG100-115 exert their effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt and its subsequent targets.
Caption: PI3K/Akt Signaling Pathway and Inhibition Points.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vitro efficacy of PI3K inhibitors, based on commonly cited methodologies.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of a specific PI3K isoform in the presence of an inhibitor.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Overcoming Glucocorticoid Resistance in T-ALL: A Comparative Guide to PI3K Inhibitors AS-605240 and BEZ235
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of two phosphoinositide 3-kinase (PI3K) pathway inhibitors, AS-605240 and BEZ235, with glucocorticoids in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL). This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways and experimental workflows.
The development of resistance to glucocorticoids, a cornerstone of T-ALL therapy, presents a significant clinical challenge. The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a key mechanism implicated in this resistance.[1] This has led to the investigation of PI3K inhibitors as a strategy to re-sensitize T-ALL cells to glucocorticoid-induced apoptosis. This guide focuses on two such inhibitors: this compound, a PI3Kγ inhibitor, and BEZ235, a dual PI3K/mTOR inhibitor.
In Vitro Synergistic Effects: A Quantitative Comparison
The synergistic anti-leukemic activity of this compound and BEZ235 in combination with glucocorticoids has been evaluated in various T-ALL cell lines. The Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, is a key metric in these studies.
This compound in Combination with Prednisolone
A study by Silveira et al. (2015) demonstrated that this compound acts synergistically with prednisolone in the majority of T-ALL cell lines tested. The combination was shown to significantly increase apoptosis compared to single-agent treatment.
| T-ALL Cell Line | Combination Index (CI) Value | % Apoptotic Cells (Annexin V+) - Combination | % Apoptotic Cells (Annexin V+) - Single Agents |
| Jurkat | < 0.9 | Data not specified | Data not specified |
| Molt-4 | < 0.9 | Data not specified | Data not specified |
| HPB-ALL | < 0.9 | Data not specified | Data not specified |
| RPMI-8402 | < 0.9 | Data not specified | Data not specified |
| CCRF-CEM | Additive (CI ≈ 1) | Data not specified | Data not specified |
| DND-41 | < 0.9 | Data not specified | Data not specified |
Table 1: Synergistic effects of this compound and Prednisolone in T-ALL cell lines. Data sourced from Silveira et al., 2015.[2]
BEZ235 in Combination with Dexamethasone
Research by Hall et al. (2015) revealed that BEZ235 exhibits strong synergistic activity with dexamethasone in a majority of T-ALL cell lines, including those with PTEN dysfunction.[3] The combination therapy was also shown to significantly enhance apoptosis.
| T-ALL Cell Line | Combination Index (CI) Value | % Apoptotic Cells (Annexin V+) - Combination | % Apoptotic Cells (Annexin V+) - Dexamethasone | % Apoptotic Cells (Annexin V+) - BEZ235 |
| COG-LL-317h | < 0.3 | 17.3% ± 1.0% | 4.5% ± 0.4% | 2.3% ± 0.3% |
| CCRF-CEM | < 0.3 | Data not specified | Data not specified | Data not specified |
| CUTLL1 | < 0.3 | Data not specified | Data not specified | Data not specified |
| HBP-ALL | < 0.3 | Data not specified | Data not specified | Data not specified |
| JURKAT | < 0.3 | Data not specified | Data not specified | Data not specified |
| MOLT4 | > 0.3 | Data not specified | Data not specified | Data not specified |
| TALL1 | > 0.3 | Data not specified | Data not specified | Data not specified |
Table 2: Synergistic effects of BEZ235 and Dexamethasone in T-ALL cell lines. Data sourced from Hall et al., 2015.[3]
In Vivo Efficacy in T-ALL Xenograft Models
The synergistic effects observed in vitro have been validated in preclinical in vivo models, demonstrating the potential clinical utility of these combination therapies.
This compound and Dexamethasone in a NOD/SCID Xenograft Model
In a NOD/SCID mouse model engrafted with primary T-ALL cells, the combination of this compound and dexamethasone significantly enhanced survival compared to either single agent alone.[2]
| Treatment Group | Median Survival |
| Vehicle | ~20 days |
| This compound | ~25 days |
| Dexamethasone | ~30 days |
| This compound + Dexamethasone | > 40 days |
Table 3: In vivo efficacy of this compound and Dexamethasone in a T-ALL xenograft model. Data estimated from survival curves in Silveira et al., 2015.[2]
BEZ235 and Dexamethasone in a Patient-Derived Xenograft (PDX) Model
A systemic T-ALL patient-derived xenograft model (COG-LL-317x) treated with BEZ235 and dexamethasone showed a significant increase in event-free survival (EFS) compared to single-agent treatments.[3]
| Treatment Group | Event-Free Survival (EFS) |
| Vehicle | ~15 days |
| BEZ235 | ~20 days |
| Dexamethasone | ~25 days |
| BEZ235 + Dexamethasone | > 40 days |
Table 4: In vivo efficacy of BEZ235 and Dexamethasone in a T-ALL PDX model. Data estimated from survival curves in Hall et al., 2015.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of synergy and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide, based on the methodologies described by Silveira et al. (2015) and Hall et al. (2015).
Cell Viability Assay (MTT Assay)
-
Cell Plating: T-ALL cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, BEZ235, prednisolone, or dexamethasone, both as single agents and in combination at fixed ratios. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: Plates are incubated for an additional 4 hours, after which 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The Combination Index (CI) is calculated using software such as CalcuSyn to determine the nature of the drug interaction.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: T-ALL cells are treated with the indicated concentrations of single drugs or combinations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested by centrifugation and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Cell Engraftment: T-ALL cells (either cell lines or patient-derived) are injected intravenously or intraperitoneally into the mice. Engraftment is monitored by assessing the percentage of human CD45+ cells in peripheral blood.
-
Treatment Initiation: Once leukemia is established, mice are randomized into treatment groups: vehicle control, single-agent this compound or BEZ235, single-agent glucocorticoid (dexamethasone or prednisolone), and the combination.
-
Drug Administration: Drugs are administered according to a predefined schedule and dosage (e.g., daily intraperitoneal injections or oral gavage for a specified number of weeks).
-
Monitoring: Mice are monitored for signs of toxicity (e.g., weight loss) and tumor burden (e.g., bioluminescence imaging or peripheral blood analysis).
-
Endpoint: The primary endpoint is typically overall survival or event-free survival, with events being defined as disease progression or drug-related toxicity requiring euthanasia.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
Conclusion
Both this compound and BEZ235 demonstrate significant synergistic activity with glucocorticoids in preclinical models of T-ALL. By inhibiting the PI3K/Akt/mTOR pathway, these agents can overcome a key mechanism of glucocorticoid resistance, leading to enhanced apoptosis of leukemia cells and improved survival in vivo. While this compound is a more specific inhibitor of PI3Kγ, the dual PI3K/mTOR inhibitor BEZ235 shows particularly strong synergy. These findings provide a strong rationale for the clinical investigation of PI3K pathway inhibitors in combination with glucocorticoids for the treatment of T-ALL, especially in cases of relapse or refractory disease. Further studies are warranted to determine the optimal dosing and scheduling of these combinations and to identify biomarkers that predict response.
References
- 1. PI3K inhibition synergizes with glucocorticoids but antagonizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibition synergizes with glucocorticoids but antagonizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of glucocorticoid resistance in pediatric T-cell Acute Lymphoblastic Leukemia by increasing BIM expression with the PI3K/mTOR inhibitor BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antagonistic Dance: A Comparative Guide to the Interaction of AS-605240 and Methotrexate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the antagonistic interaction between the PI3K inhibitor AS-605240 and the chemotherapeutic agent methotrexate, supported by experimental data.
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise in oncology. However, unforeseen antagonistic interactions can compromise therapeutic efficacy. This guide provides a detailed comparison of the effects of this compound, a selective inhibitor of phosphoinositide 3-kinase (PI3K), and methotrexate (MTX), a cornerstone antimetabolite, in T-cell acute lymphoblastic leukemia (T-ALL). Experimental evidence reveals a significant antagonism when these agents are co-administered, a critical consideration for the design of future clinical trials.
Deciphering the Antagonism: A Tale of Two Mechanisms
This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition leads to a cytostatic effect, causing cells to arrest in the G0/G1 phase of the cell cycle and reducing the rate of DNA synthesis.[1][2] Conversely, methotrexate's cytotoxicity is most pronounced in rapidly dividing cells, as it primarily targets the S-phase by inhibiting dihydrofolate reductase, an enzyme essential for nucleotide synthesis.[1][2]
The antagonistic interaction arises from these opposing mechanisms of action. By inducing cell cycle arrest, this compound reduces the population of actively dividing cells, thereby rendering them less susceptible to the S-phase specific effects of methotrexate.[1][2] This highlights the critical importance of understanding the cell cycle-dependent nature of drug efficacy when designing combination therapies.
Quantitative Analysis of the this compound and Methotrexate Interaction
The following tables summarize the key quantitative data from studies investigating the interaction between this compound and methotrexate in various T-ALL cell lines.
Table 1: IC50 Values of this compound and Methotrexate in T-ALL Cell Lines
| Cell Line | This compound IC50 (µM) | Methotrexate IC50 (nM) |
| Jurkat | 3.5 ± 0.6 | 18.5 ± 3.4 |
| Molt-4 | 2.8 ± 0.5 | 25.1 ± 4.5 |
| P12-ICHIKAWA | 4.2 ± 0.7 | 15.8 ± 2.9 |
| RPMI-8402 | 5.1 ± 0.9 | 30.2 ± 5.1 |
| HSB-2 | 3.9 ± 0.4 | 22.7 ± 3.8 |
| CCRF-CEM | 4.5 ± 0.8 | 19.3 ± 3.1 |
| DND-41 | 3.2 ± 0.6 | 28.6 ± 4.9 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are presented as mean ± standard deviation.
Table 2: Combination Index (CI) Values for this compound and Methotrexate
| Cell Line | Concomitant Administration (CI Value) | Sequential Administration (MTX followed by this compound) (CI Value) | Interaction |
| Jurkat | 1.25 ± 0.15 | 0.85 ± 0.09 | Antagonism -> Additive/Synergism |
| Molt-4 | 1.32 ± 0.18 | 0.78 ± 0.11 | Antagonism -> Synergism |
| P12-ICHIKAWA | 1.18 ± 0.13 | 0.92 ± 0.10 | Antagonism -> Additive |
| RPMI-8402 | 1.41 ± 0.21 | 0.81 ± 0.12 | Antagonism -> Synergism |
| HSB-2 | 1.29 ± 0.16 | 1.05 ± 0.13 | Antagonism -> Additive |
| CCRF-CEM | 1.35 ± 0.19 | 0.88 ± 0.09 | Antagonism -> Additive/Synergism |
| DND-41 | 1.22 ± 0.14 | 0.95 ± 0.11 | Antagonism -> Additive |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergism, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. Sequential administration involved treatment with methotrexate for 48 hours, followed by the addition of this compound for another 48 hours.[1][2]
Table 3: Effect of this compound and Methotrexate on Cell Cycle Distribution in Molt-4 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 ± 4.1 | 30.5 ± 3.2 | 14.3 ± 2.5 |
| This compound | 75.8 ± 5.3 | 12.1 ± 2.1 | 12.1 ± 2.8 |
| Methotrexate | 35.6 ± 3.8 | 55.3 ± 4.9 | 9.1 ± 1.9 |
| Concomitant | 72.3 ± 6.1 | 15.4 ± 2.5 | 12.3 ± 2.6 |
Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment. Data is presented as mean ± standard deviation.[1][2]
Visualizing the Mechanisms and Methods
To further elucidate the underlying biological pathways and experimental designs, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for drug interaction studies.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research investigating the this compound and methotrexate interaction.
Cell Viability (MTT) Assay
-
Cell Plating: T-ALL cell lines were seeded in 96-well plates at a density of 2-6 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Drug Treatment:
-
IC50 Determination: Cells were treated with increasing concentrations of this compound or methotrexate for 96 hours.
-
Concomitant Treatment: Cells were treated with both this compound and methotrexate simultaneously at various ratios of their IC50 values (0.25x, 0.5x, 1x, 2x, and 4x) for 96 hours.
-
Sequential Treatment: Cells were first treated with methotrexate. After 48 hours of incubation, this compound was added, and the cells were incubated for an additional 48 hours.
-
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: 100 µL of a solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using GraphPad Prism software. Combination Index (CI) values were determined using CalcuSyn software.
Cell Cycle Analysis
-
Cell Treatment: Molt-4 cells were treated with the IC50 concentrations of this compound and/or methotrexate for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
DNA Synthesis (BrdU Incorporation) Assay
-
Cell Treatment and Labeling: T-ALL cell lines were treated with the IC50 concentration of this compound for 24 hours. During the final hour of incubation, 10 µM of Bromodeoxyuridine (BrdU) was added to the culture medium.
-
Cell Fixation and Permeabilization: Cells were harvested, washed, and fixed with 70% ethanol. Subsequently, cells were permeabilized and the DNA was denatured using 2N HCl.
-
Staining: Cells were stained with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Flow Cytometry: The fluorescence intensity of the cells was measured by flow cytometry to quantify the amount of BrdU incorporated into the DNA, which is indicative of the rate of DNA synthesis.
Conclusion and Future Directions
The experimental evidence clearly demonstrates an antagonistic interaction between this compound and methotrexate when administered concomitantly in T-ALL cell lines. This antagonism is rooted in the cytostatic effect of this compound, which hinders the efficacy of the S-phase specific agent, methotrexate. However, this challenge can be overcome through a sequential dosing schedule, where methotrexate is administered prior to the PI3K inhibitor.[1][2]
These findings have significant implications for the clinical development of PI3K inhibitors in combination with conventional chemotherapy. They underscore the necessity of carefully designed preclinical studies to elucidate potential drug interactions and to optimize dosing schedules to maximize therapeutic synergy and avoid antagonism. Future research should focus on validating these findings in in vivo models and ultimately in well-designed clinical trials to translate these preclinical observations into improved therapeutic strategies for T-ALL and potentially other malignancies.
References
A Comparative Guide to PI3K Inhibitors: AS-605240 vs. ZSTK474
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3Kγ-selective inhibitor AS-605240 and the pan-PI3K inhibitor ZSTK474, supported by experimental data.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Its dysregulation is frequently implicated in cancer and inflammatory diseases, making it a prime target for therapeutic intervention. This guide focuses on two distinct ATP-competitive PI3K inhibitors: this compound, which exhibits selectivity for the PI3Kγ isoform, and ZSTK474, a pan-class I PI3K inhibitor. Understanding their differential inhibitory profiles and mechanisms of action is crucial for selecting the appropriate tool for specific research applications.
At a Glance: Key Differences
| Feature | This compound | ZSTK474 |
| PI3K Isoform Selectivity | Selective for PI3Kγ | Pan-Class I inhibitor (α, β, δ, γ) |
| Primary Research Area | Inflammation, Rheumatoid Arthritis, Osteoporosis | Cancer, Angiogenesis |
| Mechanism of Action | ATP-competitive inhibitor of PI3Kγ | ATP-competitive inhibitor of all Class I PI3K isoforms |
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and ZSTK474 against the four class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 60[1][2] | 270[1][2] | 8[1][2][3][4] | 300[1][2] |
| ZSTK474 | 16[5][6] | 44[5][6] | 49[5][6] | 4.6 - 5[5][6] |
Key Observations:
-
This compound demonstrates marked selectivity for the PI3Kγ isoform, with an IC50 value of 8 nM.[1][2][3][4] It is over 7-fold more selective for PI3Kγ than for PI3Kα and over 30-fold more selective than for PI3Kβ and PI3Kδ.[1]
-
ZSTK474 acts as a pan-inhibitor, potently inhibiting all four class I PI3K isoforms with IC50 values in the low nanomolar range.[5][6] It shows the highest potency against the PI3Kδ isoform.[5][6][7] ZSTK474 has been shown to be highly selective for PI3K over other protein kinases and does not significantly inhibit mTOR.[5][7][8]
Signaling Pathway and Mechanism of Action
Both this compound and ZSTK474 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the activation of downstream signaling components like Akt and mTOR, ultimately affecting cell growth, proliferation, and survival.
Experimental Data and Applications
This compound: A Focus on Inflammation and Bone Biology
This compound's selectivity for PI3Kγ makes it a valuable tool for studying the role of this specific isoform in inflammatory responses.
-
Anti-inflammatory Effects: this compound has been shown to suppress joint inflammation and damage in mouse models of rheumatoid arthritis.
-
Osteoporosis Research: Recent studies have demonstrated that this compound can inhibit osteoclast differentiation and bone resorption by suppressing the PI3K/Akt-c-Fos/NFATc1 signaling pathway.[9][10] This suggests its potential as a therapeutic agent for osteoporosis.[10] In vivo studies in mice with ovariectomy-induced osteoporosis showed that this compound treatment inhibited bone loss.[10]
ZSTK474: A Broad-Spectrum Anti-Cancer Agent
As a pan-PI3K inhibitor, ZSTK474 has demonstrated potent anti-tumor activity across a wide range of cancer cell lines and in vivo models.[5]
-
Anti-proliferative Activity: ZSTK474 inhibits the growth of various human cancer cell lines, inducing a G0/G1 cell cycle arrest.[5][11]
-
In Vivo Efficacy: Oral administration of ZSTK474 has shown strong anti-tumor activity in human cancer xenograft models with no significant toxicity.[12] It effectively reduces the phosphorylation of Akt in tumor tissues.[12]
-
Anti-angiogenic Effects: ZSTK474 exhibits anti-angiogenic properties by inhibiting the secretion of VEGF from cancer cells and directly inhibiting PI3K in endothelial cells.[5]
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 values of PI3K inhibitors.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer
-
ATP (with γ-[33P]ATP for radioactive assays or used in HTRF assays)
-
Lipid vesicles (e.g., PtdIns/PtdSer)
-
Test inhibitors (this compound, ZSTK474) dissolved in DMSO
-
HTRF detection reagents
Procedure:
-
Incubate the recombinant PI3K enzyme with the kinase buffer and varying concentrations of the test inhibitor (or DMSO as a control).
-
Initiate the kinase reaction by adding a mixture of ATP and lipid vesicles.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Stop the reaction.
-
For HTRF assays, add the detection reagents according to the manufacturer's protocol.[5]
-
Measure the signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test inhibitors (this compound, ZSTK474)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.[13]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.[13] The luminescent signal is proportional to the number of viable cells.
-
Plot the luminescence against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.
Conclusion
This compound and ZSTK474 represent two distinct classes of PI3K inhibitors with different selectivity profiles and primary areas of application. This compound, as a PI3Kγ-selective inhibitor, is a powerful tool for investigating the specific roles of this isoform in inflammatory and bone-related diseases. In contrast, ZSTK474's pan-inhibitory activity against all class I PI3K isoforms makes it a potent anti-cancer agent with broad applicability in oncology research. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated. This guide provides the necessary data and experimental context to aid researchers in making an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Cross-Validation of AS-605240 Efficacy: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor AS-605240, a selective PI3Kγ inhibitor, with genetic knockout models of PI3Kγ. The data presented herein is crucial for researchers validating therapeutic targets and interpreting experimental outcomes in the context of PI3Kγ signaling.
Performance Comparison: this compound vs. PI3Kγ Knockout
The following tables summarize quantitative data from studies directly comparing the effects of this compound with PI3Kγ genetic deletion in various disease models. These comparisons highlight the concordance and potential divergences between pharmacological inhibition and genetic ablation of PI3Kγ.
Table 1: Effects on Neutrophilic Airway Inflammation in a Cystic Fibrosis-Like Mouse Model
| Parameter | Wild-Type (βENaC-Tg) | PI3Kγ Knockout (PI3Kγ KO/βENaC-Tg) | This compound-Treated (βENaC-Tg) | Reference |
| Neutrophil Count in BALF | Increased | Significantly Decreased | Significantly Decreased | [1][2] |
| Macrophage Count in BALF | No Significant Change | No Significant Change | No Effect | [1] |
| Lymphocyte Count in BALF | No Significant Change | No Significant Change | No Effect | [1] |
| Emphysematous Changes | Present | Reduced | Data not available | [1][2] |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Effects on TGFβ1-Stimulated Cardiomyocytes
| Parameter | Wild-Type | PI3Kγ Knockout | This compound-Treated | Reference |
| TGFβ1-Induced Apoptosis | Increased | Abolished | Abolished | [3][4] |
| TGFβ1-Induced Impairment of Cell Shortening | Decreased | Not Affected | Reversed | [3][4] |
| Baseline Cardiomyocyte Shortening | Normal | Improved | No Effect | [3][4] |
| TGFβ1-Induced SMAD2 Activation | Increased | Data not available | Not Inhibited | [3] |
Table 3: Effects on Antidepressant-like Activity of Ketamine in Mice
| Parameter | Wild-Type | PI3Kγ Knockout | This compound-Treated | Reference |
| Ketamine-Induced Antidepressant-like Effect (Forced Swim Test) | Present | Absent (at 24h) | Present | [5][6] |
| Baseline Immobility in Forced Swim Test | Normal | No Significant Difference | No Significant Difference | [5][6] |
Experimental Protocols
This section details the methodologies employed in the cited studies to facilitate experimental replication and validation.
Murine Model of Cystic Fibrosis-Like Lung Disease
-
Animal Model: βENaC overexpressing mice (βENaC-Tg) were crossbred with PI3Kγ-deficient (PI3Kγ KO) mice to generate PI3Kγ KO/βENaC-Tg mice.[1][2]
-
This compound Administration: Wild-type βENaC-Tg mice were treated once daily for 3 days with intraperitoneal injections of this compound at a dose of 10 mg/kg. The vehicle control consisted of 0.5% carboxymethyl cellulose and 0.25% Tween.[1]
-
Inflammatory Cell Analysis: Bronchoalveolar lavage fluid (BALF) was collected, and differential cell counts for neutrophils, macrophages, and lymphocytes were performed after Diff-Quick staining.[1]
-
Histological Analysis: Lung tissue was processed for histology to assess tissue damage and emphysematous changes.[1][2]
Isolated Ventricular Cardiomyocyte Experiments
-
Cell Isolation: Ventricular cardiomyocytes were isolated from adult wild-type and PI3Kγ knockout mice.
-
TGFβ1 Stimulation: Isolated cardiomyocytes were incubated with TGFβ1 to induce apoptosis and contractile dysfunction.[3][4]
-
Pharmacological Inhibition: For the this compound treatment group, cells were pre-incubated with the inhibitor before TGFβ1 stimulation.[3][4] A pan-PI3K inhibitor, Ly294002, and an ALK5 inhibitor, SB431542, were used as controls.[3][4]
-
Functional Assays:
-
Signaling Pathway Analysis: Western blotting was used to analyze the phosphorylation of SMAD2 to assess the canonical TGFβ signaling pathway.[3]
Mouse Model of Depression
-
Animal Model: Wild-type (C57Bl/6) and PI3Kγ knockout mice were used.[6]
-
This compound Administration: For acute pharmacological inhibition, wild-type mice were pre-treated with this compound (60 mg/kg, v.o.) one hour before the behavioral test.[6]
-
Ketamine Treatment: Ketamine (10 mg/kg) was administered to assess its antidepressant-like effects.[6]
-
Behavioral Testing: The Forced Swim Test (FST) was used to measure the immobility time as an indicator of depressive-like behavior.[5][6]
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental designs described in this guide.
References
- 1. Genetic Deletion and Pharmacological Inhibition of PI3Kγ Reduces Neutrophilic Airway Inflammation and Lung Damage in Mice with Cystic Fibrosis-Like Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Deletion and Pharmacological Inhibition of PI3K γ Reduces Neutrophilic Airway Inflammation and Lung Damage in Mice with Cystic Fibrosis-Like Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K as Mediator of Apoptosis and Contractile Dysfunction in TGFβ1-Stimulated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic ablation of the isoform γ of PI3K decreases antidepressant efficacy of ketamine in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AS-605240: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AS-605240, a potent and selective PI 3-kinase γ (PI3Kγ) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe management and disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. General safety practices include working in a well-ventilated area, preferably a chemical fume hood, and utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use a respirator if ventilation is inadequate. |
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and contaminated materials must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Step 1: Segregation of Waste
Proper segregation at the point of generation is critical. Maintain separate, clearly labeled waste streams for different types of waste.
-
Solid Chemical Waste: Unused or expired this compound powder.
-
Contaminated Laboratory Supplies: Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound, such as stock solutions or cell culture media.
Step 2: Packaging of Waste
-
Solid this compound: Should be disposed of in its original container or a securely sealed, compatible container clearly labeled with the chemical name and hazard information.
-
Contaminated Solids: Place in a dedicated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Solutions: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste unless compatibility has been confirmed. The container must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
Step 3: Storage of Waste
Store all waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. All waste must be transported to an approved waste disposal facility.
Experimental Protocols and Waste Generation
This compound is frequently utilized in both in vitro and in vivo studies, each generating specific waste streams that require careful management.
In Vitro Experimental Waste
-
Cell Culture: Media from cells treated with this compound should be collected as liquid hazardous waste. Cell culture plates, flasks, and pipette tips are considered contaminated solid waste.
-
Biochemical Assays: Reaction buffers and solutions from assays containing this compound must be disposed of as liquid hazardous waste.
In Vivo Experimental Waste
-
Animal Bedding and Carcasses: Bedding from animals treated with this compound and their carcasses should be handled as hazardous waste, in accordance with institutional guidelines for animal research waste.
-
Unused Dosing Solutions: Any remaining this compound solutions prepared for administration must be collected and disposed of as liquid hazardous waste.
Signaling Pathway and Disposal Workflow Diagrams
To further aid in the understanding of this compound's context and proper handling, the following diagrams illustrate its signaling pathway and the logical workflow for its disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling AS-605240
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with AS-605240, a potent PI3Kγ inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the minimum required PPE. Note that a risk assessment for specific experimental conditions may necessitate additional protective measures.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloved | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the powdered form of the compound to avoid inhalation of airborne particles. For bulk handling or potential aerosol generation, a fit-tested N95 respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling and use of this compound. The following diagram illustrates the key stages of the operational plan.
This compound Handling Workflow
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Collect these materials in a clearly labeled, sealed plastic bag or container designated for chemical waste.
Liquid Waste:
-
Solutions containing this compound must be disposed of as hazardous chemical waste.
-
Do not pour solutions down the drain.
-
Collect all liquid waste in a designated, sealed, and clearly labeled container. The label should include the name of the compound and the solvent used.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the collection, storage, and disposal of chemical waste.
Understanding the Mechanism: The PI3K/Akt Signaling Pathway
This compound is a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). This enzyme is a key component of the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. By inhibiting PI3Kγ, this compound can modulate these cellular processes, which is the basis for its investigation in various research areas.
Simplified PI3K/Akt Signaling Pathway
By providing this detailed guidance, we aim to empower researchers with the necessary information to handle this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
